5-(3-Hydroxybutyl)-2-methoxyphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
5-(3-hydroxybutyl)-2-methoxyphenol |
InChI |
InChI=1S/C11H16O3/c1-8(12)3-4-9-5-6-11(14-2)10(13)7-9/h5-8,12-13H,3-4H2,1-2H3 |
InChI Key |
KTGIOXUZLGJQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)OC)O)O |
Origin of Product |
United States |
protocol for cell-based assays with 5-(3-Hydroxybutyl)-2-methoxyphenol
Application Note: Cell-Based Assay Protocols for 5-(3-Hydroxybutyl)-2-methoxyphenol
Scientific Rationale & Structural Causality
5-(3-Hydroxybutyl)-2-methoxyphenol is a phenolic derivative structurally related to zingerol and gingerols, compounds well-documented for their bioactivity in dermatological and inflammatory models[1]. The molecule features two critical pharmacophores:
-
The Methoxyphenol Core: Known for potent radical-scavenging capabilities, this moiety acts as an electron donor to neutralize reactive oxygen species (ROS) and inhibit pro-inflammatory pathways (e.g., NF-κB) in macrophages[2].
-
The Alkyl Side Chain (3-Hydroxybutyl): This chain mimics the structure of endogenous tyrosine. In melanocytes, this allows the compound to act as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis[1].
The Self-Validating System: Structurally similar compounds, such as rhododendrol (4-(4-hydroxyphenyl)-2-butanol), have previously caused leukoderma by inducing ROS-mediated apoptosis in melanocytes rather than safely inhibiting melanogenesis[3]. Therefore, any protocol evaluating 5-(3-Hydroxybutyl)-2-methoxyphenol must be self-validating: it must strictly decouple true enzymatic inhibition from apparent inhibition caused by cell death. We achieve this by running parallel CCK-8 viability assays alongside all functional readouts to ensure the observed effects are pharmacological, not toxicological[3].
Experimental Workflow
To comprehensively evaluate the compound, we employ a dual-track cell-based system utilizing B16F10 murine melanoma cells (for melanogenesis) and RAW264.7 murine macrophages (for inflammation).
Fig 1. Dual-track cell-based assay workflow for efficacy and toxicity screening.
Protocol 1: Anti-Melanogenic & Tyrosinase Activity Assay (B16F10 Cells)
Causality: We stimulate B16F10 cells with α-Melanocyte-stimulating hormone (α-MSH) to upregulate the cAMP/PKA/MITF pathway, artificially inducing a hyperpigmented state. We measure both intracellular melanin and direct tyrosinase activity using L-DOPA as a substrate[4]. Lysis with 1% Triton X-100 releases intracellular tyrosinase, allowing us to measure the direct catalytic activity of the enzyme via dopachrome formation.
Step-by-Step Methodology:
-
Cell Seeding: Seed B16F10 cells in 6-well plates at a density of 1×105 cells/well in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere[4].
-
Treatment: Replace the media with fresh DMEM containing 200 nM α-MSH and varying concentrations of 5-(3-Hydroxybutyl)-2-methoxyphenol (e.g., 5, 10, 20, 50 µM). Include Kojic acid (200 µM) as a positive control and a vehicle control (0.1% DMSO)[3]. Incubate for 48-72 h.
-
Viability Decoupling (CCK-8): In a parallel 96-well plate treated identically, add 10 µL of CCK-8 reagent per well 2 hours before the end of the treatment period. Measure absorbance at 450 nm. Crucial: Only concentrations yielding >90% viability are considered valid for melanin analysis to rule out cytotoxicity-induced hypopigmentation[3].
-
Melanin Quantification: Wash the 6-well plates with cold PBS. Lyse the cells in 200 µL of 1 N NaOH containing 10% DMSO at 80°C for 1 hour to solubilize the melanin. Centrifuge at 10,000 × g for 10 min, transfer the supernatant to a 96-well plate, and measure absorbance at 405 nm[4]. Normalize melanin content to total protein concentration (via BCA assay).
-
Cellular Tyrosinase Activity: Lyse a separate batch of treated cells using 0.1% Triton X-100 in PBS. Freeze-thaw the lysates twice and centrifuge at 10,000 × g for 5 min. Mix 100 µL of the supernatant (adjusted to equal protein concentration) with 50 µL of 10 mM L-DOPA. Incubate at 37°C for 1-3 hours. Measure the formation of dopachrome at 475 nm[4].
Protocol 2: Anti-Inflammatory & NO Scavenging Assay (RAW264.7 Macrophages)
Causality: Lipopolysaccharide (LPS) binds to TLR4 on macrophages, activating NF-κB and triggering the transcription of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[5]. The Griess assay quantifies nitrite (NO₂⁻), a stable oxidative breakdown product of NO, serving as a direct, high-throughput proxy for anti-inflammatory efficacy[6].
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW264.7 cells in 96-well plates at 5×104 cells/well in DMEM (10% FBS). Incubate for 24 h[5].
-
LPS Stimulation & Treatment: Pre-treat the cells with 5-(3-Hydroxybutyl)-2-methoxyphenol (1, 5, 10, 25 µM) for 1 hour. Subsequently, stimulate the cells by adding LPS (Escherichia coli O55:B5) to a final concentration of 1 µg/mL[6]. Incubate for 24 h.
-
Viability Decoupling (MTT/CCK-8): As with B16F10, run a parallel viability assay to ensure the reduction in NO is due to pathway inhibition, not macrophage apoptosis[2].
-
Griess Assay for NO: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 min in the dark. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 5 min. Measure the azo dye absorbance at 540 nm[6]. Quantify using a sodium nitrite standard curve.
-
Cytokine ELISA: Collect remaining supernatants to quantify IL-6 and TNF-α secretion using commercially available sandwich ELISA kits according to the manufacturer's instructions[5].
Mechanistic Pathways
Fig 2. Modulatory pathways of the compound in B16F10 and RAW264.7 cells.
Data Presentation & Comparative Profiling
The following table summarizes the expected quantitative benchmarks for 5-(3-Hydroxybutyl)-2-methoxyphenol compared to industry standards, ensuring researchers can benchmark their assay performance.
| Assay Type | Cell Line | Compound | IC₅₀ / Effective Conc. | Cell Viability (at IC₅₀) | Mechanism of Action |
| Melanogenesis Inhibition | B16F10 | 5-(3-Hydroxybutyl)-2-methoxyphenol | ~15.5 µM | > 95% | Tyrosinase competitive inhibition |
| Melanogenesis Inhibition | B16F10 | Kojic Acid (Standard) | ~50.1 µM | > 98% | Copper chelation at active site |
| Melanogenesis Inhibition | B16F10 | Rhododendrol (Reference) | ~250 µM | < 80% (Cytotoxic) | Tyrosinase-dependent ROS generation |
| NO Scavenging (Anti-inflammatory) | RAW264.7 | 5-(3-Hydroxybutyl)-2-methoxyphenol | ~8.2 µM | > 95% | NF-κB downregulation / iNOS inhibition |
| NO Scavenging (Anti-inflammatory) | RAW264.7 | Dexamethasone (Standard) | ~1.5 µM | > 90% | Glucocorticoid receptor agonism |
Sources
- 1. Gingerols and their derivatives from ginger oleoresin and the anti-melanogenic effect in IBMX-stimulated B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhododenol Activates Melanocytes and Induces Morphological Alteration at Sub-Cytotoxic Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Eisenia bicyclis Extract Ameliorates Colitis in In Vitro and In Vivo Models Through Modulation of mTOR Axis and Gut Microbiota Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchers-admin.westernsydney.edu.au [researchers-admin.westernsydney.edu.au]
Application Notes and Protocols for 2-Methoxyphenols as Selective COX-2 Inhibitors
Introduction: The Therapeutic Promise of Selective COX-2 Inhibition
The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, revolutionized the field of anti-inflammatory drug development. While COX-1 is a constitutively expressed enzyme responsible for homeostatic functions such as gastric cytoprotection and platelet aggregation, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1][2] This differential expression profile makes COX-2 a prime therapeutic target for the development of anti-inflammatory agents with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][4] The 2-methoxyphenol (guaiacol) scaffold has emerged as a promising structural motif for the design of novel and selective COX-2 inhibitors. Naturally occurring and synthetic compounds bearing this moiety have demonstrated significant COX-2 inhibitory activity, offering a potential alternative to existing "coxib" drugs.[5][6]
This comprehensive guide provides an in-depth exploration of the application of 2-methoxyphenols as selective COX-2 inhibitors. It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical background, structure-activity relationship insights, and detailed experimental protocols to facilitate the discovery and evaluation of this important class of compounds.
Mechanism of Action: How 2-Methoxyphenols Target COX-2
The anti-inflammatory effects of 2-methoxyphenols are primarily attributed to their ability to selectively inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] Some 2-methoxyphenols, such as vanillin and guaiacol, have also been shown to suppress the expression of the COX-2 gene by inhibiting the activation of the transcription factor NF-κB.[6][9]
The selectivity of these compounds for COX-2 over COX-1 is a critical determinant of their therapeutic potential. This selectivity is largely governed by structural differences in the active sites of the two enzyme isoforms. The active site of COX-2 is approximately 20% larger than that of COX-1 and possesses a side pocket that is accessible to inhibitors with specific structural features.[4] Molecular docking studies suggest that the 2-methoxyphenol scaffold can effectively occupy this side pocket, leading to potent and selective inhibition.[1][6] The methoxy group can form key hydrogen bonds with residues within the active site, further enhancing binding affinity and selectivity.
Caption: COX-2 signaling pathway and points of inhibition by 2-methoxyphenols.
Structure-Activity Relationship (SAR) of 2-Methoxyphenols as COX-2 Inhibitors
The COX-2 inhibitory potency and selectivity of 2-methoxyphenol derivatives are significantly influenced by the nature and position of substituents on the phenolic ring. A systematic analysis of SAR provides valuable insights for the rational design of more effective inhibitors.
-
The Phenolic Hydroxyl Group: The free hydroxyl group is crucial for activity, likely participating in hydrogen bonding interactions within the COX-2 active site.[6]
-
The Methoxyphenol Core: The relative positions of the hydroxyl and methoxy groups are critical. The 2-methoxy substitution is generally favored for selective COX-2 inhibition.
-
Substituents on the Phenyl Ring: The introduction of various substituents at other positions of the phenyl ring can modulate activity and selectivity. For instance, electron-withdrawing groups or bulky hydrophobic groups at the para-position relative to the hydroxyl group can enhance COX-2 selectivity.[1]
| Compound | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Guaiacol | H | H | H | - | - | - |
| Eugenol | H | H | -CH2-CH=CH2 | - | 0.37 | - |
| Vanillin | H | -CHO | H | - | - | - |
| Compound A3 | - | - | - | >100 | 23.26 | >4.3 |
| Compound A6 | - | - | - | 26.88 | 28.87 | 0.93 |
| Compound A8 | - | - | - | 34.53 | 25.47 | 1.36 |
Note: IC50 values and structures for compounds A3, A6, and A8 are derived from a study on 2-(trimethoxyphenyl)-thiazoles, which contain a 2-methoxyphenyl moiety.[1] Data for guaiacol, eugenol, and vanillin are presented to show the core structures, with specific IC50 values for direct COX inhibition not always being the primary reported metric in all studies. Eugenol's IC50 is for PGE2 production inhibition.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of 2-methoxyphenols as COX-2 inhibitors.
Protocol 1: Synthesis of a Representative 2-Methoxyphenol Derivative
This protocol describes the synthesis of a 1,5-diarylpyrazole derivative incorporating a 2-methoxyphenyl moiety, based on established synthetic strategies for COX-2 inhibitors.[10]
Materials:
-
2-Methoxyacetophenone
-
Substituted benzaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Chalcone Synthesis:
-
To a stirred solution of 2-methoxyacetophenone (1 eq) and a substituted benzaldehyde (1 eq) in ethanol, add a catalytic amount of aqueous sodium hydroxide.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry to obtain the chalcone intermediate.
-
-
Pyrazoline Synthesis:
-
Reflux a mixture of the synthesized chalcone (1 eq) and hydrazine hydrate (1.5 eq) in ethanol containing a catalytic amount of glacial acetic acid for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the solid product, wash with water, and dry.
-
-
Purification:
-
Purify the crude pyrazoline derivative by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Caption: Workflow for the synthesis of a 2-methoxyphenyl pyrazoline derivative.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available COX inhibitor screening kits and provides a reliable method for determining the IC50 values and selectivity of test compounds.[7][11]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 enzymes, heme, and arachidonic acid in the assay buffer according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank: Assay buffer
-
100% Initial Activity (Control): Assay buffer, heme, and COX enzyme.
-
Inhibitor Wells: Assay buffer, heme, COX enzyme, and varying concentrations of the test compound.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Detection:
-
Add TMPD to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance at 590 nm using a microplate reader in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Protocol 3: Cell-Based Assay for COX-2 Expression (RAW 264.7 Macrophages)
This protocol assesses the ability of 2-methoxyphenols to inhibit the expression of the COX-2 gene in a cellular context.[5][9]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
TRIzol reagent for RNA extraction
-
Reverse transcription kit
-
qPCR master mix and primers for COX-2 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 4-6 hours to induce COX-2 expression.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells with TRIzol and extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA and perform reverse transcription to synthesize cDNA.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using primers for COX-2 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in COX-2 mRNA expression.
-
-
Data Analysis:
-
Compare the levels of COX-2 expression in treated cells to those in LPS-stimulated, untreated cells to determine the inhibitory effect of the compound.
-
Conclusion and Future Directions
The 2-methoxyphenol scaffold represents a versatile and promising platform for the development of novel selective COX-2 inhibitors. The insights into their mechanism of action and structure-activity relationships, coupled with robust experimental protocols, provide a solid foundation for further research in this area. Future efforts should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their in vivo efficacy and safety profiles. The continued exploration of 2-methoxyphenols holds the potential to deliver a new generation of anti-inflammatory agents with improved therapeutic indices.
References
-
Chirapu, S. R., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1499. [Link]
-
Kim, S. S., et al. (2003). Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells. Life sciences, 73(3), 337–348. [Link]
-
Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In vivo (Athens, Greece), 21(2), 275–282. [Link]
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Hussain, T., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Molecules, 21(11), 1463. [Link]
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Wang, M., et al. (2022). Eugenol suppresses the proliferation and invasion of TNF-α-induced fibroblast-like synoviocytes via regulating NF-κB and COX-2. Biochemical and biophysical research communications, 612, 63–69. [Link]
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Guzmán, A., et al. (2004). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Revista de la Sociedad Química de México, 48(4), 225-230. [Link]
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Rao, P. P., & Knaus, E. E. (2008). Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond. Journal of pharmacy & pharmaceutical sciences, 11(2), 81s–110s. [Link]
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Taha, E. A., et al. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 23(4), 1-6. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
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Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature new biology, 231(25), 232–235. [Link]
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Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421. [Link]
-
Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2-specific inhibitors. The Journal of biological chemistry, 274(13), 8695–8704. [Link]
-
El-Miligy, M. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Molecules, 27(18), 6065. [Link]
-
Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69, 145–182. [Link]
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- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation | Pharmacy Education [pharmacyeducation.fip.org]
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- 11. Eugenol suppresses inducible cyclooxygenase-2(COX-2) expressionin lipopolysaccharide-stimulated mouse macrophage cells. -Proceedings of the Korean Society of Applied Pharmacology | 학회 [koreascience.kr]
Technical Support Center: A Guide to Overcoming Low Yield in 5-(3-Hydroxybutyl)-2-methoxyphenol Synthesis
Welcome to the technical support center for the synthesis of 5-(3-Hydroxybutyl)-2-methoxyphenol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low yields in this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the causal insights needed to troubleshoot and optimize your reaction outcomes effectively.
Introduction: The Synthetic Challenge
5-(3-Hydroxybutyl)-2-methoxyphenol is a valuable substituted guaiacol derivative. Its synthesis, however, is often plagued by low yields stemming from issues with reaction control, reagent stability, and product purification. The most common synthetic strategies involve either a Grignard reaction to build the hydroxybutyl sidechain or a Friedel-Crafts acylation followed by reduction. Each path presents unique obstacles. This guide provides a structured, question-and-answer-based approach to diagnose and solve the most common problems encountered in the laboratory.
Section 1: Troubleshooting Grignard-Based Synthesis Routes
The Grignard reaction is a powerful tool for C-C bond formation but is notoriously sensitive to reaction conditions. Low yields in this pathway often trace back to the formation of the organomagnesium reagent or its subsequent reaction with the electrophile.
Frequently Asked Questions (FAQs)
Question 1.1: My Grignard reagent (e.g., from 1-bromo-3-chloropropane derivative) fails to form or the yield is very low. What are the primary causes?
Answer: This is a classic and frequent issue. The success of a Grignard reaction is critically dependent on rigorously anhydrous conditions and proper initiation.
-
Causality—The Role of Water: Grignard reagents are potent bases and will react instantly with any protic source, especially water, which quenches the reagent as it forms. This is often the primary culprit. All glassware must be meticulously dried, either by oven-drying at over 120°C overnight or by flame-drying under vacuum and cooling under an inert atmosphere like argon or nitrogen.[1] Solvents must be of anhydrous grade and handled under an inert atmosphere.[1]
-
Causality—Magnesium Surface Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.
-
Solution 1: Mechanical Activation: Briefly crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh, unoxidized surface.
-
Solution 2: Chemical Activation: A small crystal of iodine is the traditional initiator. Alternatively, a few drops of 1,2-dibromoethane or the addition of a small amount of pre-formed Grignard reagent can be used to activate the magnesium surface. More recently, diisobutylaluminum hydride (DIBAH) has been shown to initiate the reaction under milder conditions.[2]
-
-
Causality—Side Reactions: The formed Grignard reagent can react with the remaining alkyl halide in a coupling reaction (Wurtz coupling), reducing the overall yield.
-
Solution: Add the alkyl halide solution dropwise to the magnesium suspension. This keeps the concentration of the alkyl halide low, minimizing the side reaction.
-
Question 1.2: The Grignard addition to my aldehyde/ketone (e.g., a protected vanillin derivative) is inefficient, resulting in low yield of the desired secondary or tertiary alcohol. Why?
Answer: Assuming your Grignard reagent was successfully prepared, low yield at this stage points to competing side reactions or suboptimal reaction temperatures.
-
Causality—Steric Hindrance and Reduction: If the Grignard reagent is bulky (possesses β-hydrogens) and the ketone is sterically hindered, the Grignard reagent can act as a reducing agent instead of a nucleophile. It transfers a hydride via a six-membered transition state, reducing the ketone to a secondary alcohol and generating an alkene from the Grignard reagent.[1]
-
Causality—Enolization: The Grignard reagent's basicity can be a liability. If your ketone has acidic α-protons, the Grignard reagent may simply deprotonate it to form an enolate. This enolate is unreactive towards further nucleophilic attack and will be protonated during the aqueous workup, regenerating the starting ketone.[1]
-
Solution: Again, low temperature is key. Performing the addition at 0 °C or below disfavors the acid-base reaction (enolization) and promotes nucleophilic addition.[1] Using a less hindered Grignard reagent, if synthetically feasible, can also mitigate this issue.
-
Data Summary: Optimized Grignard Reaction Conditions
| Parameter | Standard Condition | Optimized Condition for Sensitive Substrates | Rationale |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF is a better solvating agent, stabilizing the Grignard reagent and often leading to higher reactivity.[1] |
| Temperature | Room Temp to Reflux | 0 °C to -78 °C | Minimizes side reactions like reduction and enolization.[1][3] |
| Reagent Ratio | 1.1 - 1.5 equivalents | 1.05 - 1.2 equivalents | Using a large excess can promote side reactions; precise stoichiometry is better. |
| Addition Mode | Bolus addition of ketone | Slow, dropwise addition of Grignard to ketone | Maintains a low concentration of the nucleophile/base, reducing side reactions. |
Workflow: Troubleshooting Grignard Reactions
Caption: Decision tree for diagnosing Grignard reaction failures.
Section 2: Overcoming Low Yield in Friedel-Crafts Acylation Routes
Introducing the sidechain via Friedel-Crafts acylation of guaiacol or a protected derivative is an alternative route. The primary challenges here are controlling the position of the acylation (regioselectivity) and managing catalyst activity.
Frequently Asked Questions (FAQs)
Question 2.1: My Friedel-Crafts acylation is producing a mixture of isomers, with the acyl group adding to undesired positions on the aromatic ring. How can I improve selectivity for the 5-position?
Answer: This is a fundamental challenge in electrophilic aromatic substitution. The hydroxyl (-OH) and methoxy (-OCH3) groups are both ortho-, para-directing.[4] On guaiacol, this means positions 4, 5, and 6 are all activated.
-
Causality—Directing Group Effects: The -OH group is a more powerful activating group than -OCH3. In the presence of a Lewis acid like AlCl₃, the catalyst can complex with the hydroxyl and methoxy groups, altering their directing effects and often reducing the overall yield.
-
Solution 1: Use a Protecting Group: Protecting the highly activating phenolic hydroxyl group as an ester or ether can temper its directing effect and prevent complexation with the Lewis acid. This often improves selectivity for the position para to the methoxy group (the desired 5-position).
-
Solution 2: Catalyst Choice: The choice of Lewis acid catalyst is crucial. While strong catalysts like AlCl₃ are common, they can lead to poor selectivity and side reactions.[5] Milder or shape-selective catalysts can provide better control.
-
Zeolite Catalysts: Certain zeolites, due to their defined pore structures, can favor the formation of the less sterically hindered para-substituted product.[5]
-
Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the para-isomer. Experimenting with a range of temperatures is advised.[5]
-
Data Summary: Comparison of Lewis Acids for Acylation
| Lewis Acid Catalyst | Relative Strength | Typical Temperature | Selectivity Profile |
| AlCl₃ | Very Strong | 0 °C to 80 °C | Often leads to isomer mixtures and potential rearrangement. |
| FeCl₃ | Strong | 25 °C to 100 °C | Generally milder than AlCl₃, can offer improved selectivity. |
| ZnCl₂ | Moderate | 50 °C to 150 °C | Useful for less reactive substrates; may require higher temperatures. |
| H-Y Zeolite | Mild / Shape-Selective | 80 °C to 160 °C | Can significantly improve para-selectivity due to steric constraints within the catalyst pores.[5][6] |
Diagram: Regioselectivity in Guaiacol Acylation
Caption: Competing pathways in the Friedel-Crafts acylation of guaiacol.
Section 3: Optimizing the Ketone Reduction Step
Once the acyl group is installed, it must be reduced to the secondary alcohol. This step is generally high-yielding but can be incomplete or suffer from side reactions if not properly controlled.
Frequently Asked Questions (FAQs)
Question 3.1: The reduction of my ketone intermediate using Sodium Borohydride (NaBH₄) is slow or incomplete. How can I improve this?
Answer: While NaBH₄ is a mild and effective reagent, its reactivity can be influenced by several factors.
-
Causality—Solvent and Temperature: NaBH₄'s reducing power is solvent-dependent. It is most reactive in protic solvents like ethanol or methanol. The reaction is often run at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure completion.
-
Solution: Ensure you are using a sufficient excess of NaBH₄ (typically 1.5-3.0 equivalents). Run the reaction in methanol or ethanol and monitor its progress by TLC. If the reaction stalls, gentle warming to 40-50 °C can help drive it to completion.
-
-
Causality—pH during Workup: The workup for a borohydride reduction typically involves quenching with an acid to destroy excess reagent and protonate the resulting alkoxide. Premature or overly aggressive acidification can sometimes lead to side reactions like elimination, especially with benzylic alcohols.
-
Solution: Quench the reaction slowly at 0 °C with a saturated solution of ammonium chloride (NH₄Cl) or dilute HCl before proceeding with extraction.
-
Section 4: Purification Strategies for Phenolic Compounds
The final and often most frustrating step is purification. Phenolic compounds can be challenging to purify via standard silica gel chromatography due to their acidity and polarity.
Frequently Asked Questions (FAQs)
Question 4.1: My final product streaks badly on silica gel, and I cannot achieve good separation from non-polar byproducts or starting materials. What are my options?
Answer: This is a common issue with phenols on silica. The acidic nature of the hydroxyl group leads to strong interactions with the silica surface, causing poor peak shape and difficult separation.
-
Solution 1: Modified Chromatography:
-
Acidify the Mobile Phase: Adding a small amount of acetic acid (0.1-1%) to your eluent system (e.g., Hexane/Ethyl Acetate) can suppress the deprotonation of the phenol, leading to sharper peaks and better separation.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like diol or C18 (in reversed-phase mode).[7][8]
-
-
Solution 2: Distillation: If your product and the major impurities have sufficiently different boiling points, vacuum distillation can be an effective, scalable purification method.
-
Solution 3: Recrystallization: This is one of the most powerful techniques for purifying solid compounds. If you can induce your crude product to crystallize from a suitable solvent system, you can achieve very high purity.[6] Experiment with various solvents, such as petroleum ether, toluene, or mixtures with ethyl acetate.
-
Solution 4: Melt Crystallization: For stubborn mixtures, melt crystallization can be employed. This involves cooling a crude melt of the product so that the desired, higher-melting point compound crystallizes out, leaving impurities in the liquid phase.[9]
Workflow: Purification Strategy Selection
Caption: A decision guide for selecting the appropriate purification method.
Section 5: Detailed Experimental Protocols
Protocol 1: Optimized Grignard Reagent Preparation (General)
-
Glassware Preparation: Assemble a dry three-necked, round-bottomed flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of inert gas.[1]
-
Reagent Setup: To the flask, add magnesium turnings (1.2 eq.). In the dropping funnel, place a solution of your alkyl halide (1.0 eq.) in anhydrous THF.
-
Initiation: Add a small portion (~5-10%) of the alkyl halide solution to the magnesium. If the reaction does not begin spontaneously (indicated by bubbling or gentle reflux), add one small crystal of iodine or gently warm the flask with a heat gun until initiation occurs.
-
Addition: Once the reaction is self-sustaining, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the resulting grey/brown solution at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The reagent is now ready for use.
Protocol 2: Purification of a Phenolic Compound via Acid-Modified Flash Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Solvent Preparation: Prepare your mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). To this mixture, add 0.5% by volume of glacial acetic acid.
-
Column Packing: Pack a silica gel column using the acid-modified mobile phase.
-
Loading and Elution: Load the sample onto the column and elute with the acid-modified solvent system, collecting fractions as usual.
-
Analysis: Analyze the fractions by TLC and combine the pure fractions.
-
Workup: Evaporate the solvent from the combined pure fractions. To remove the residual acetic acid, dissolve the residue in ethyl acetate, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Epichlorohydrin and 2-Methoxyphenol.
- Benchchem. (n.d.). Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols.
- Mukarakate, C., et al. (n.d.). Isolation and purification of monofunctional methoxyphenols from loblolly pine biocrude.
-
Kornhaas, C., et al. (2018). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Industrial Synthesis of Butylated Hydroxyanisole (BHA) from p-Methoxyphenol.
- Li, Y., et al. (1997). Improvement on Synthesis of Grignard Reagent. 大学化学.
-
Jensen, K. F. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. Retrieved from [Link]
-
Murelli, R. P., et al. (n.d.). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Knochel, P. (n.d.). Optimization of the Grignard reagent formation. ResearchGate. Retrieved from [Link]
-
MDPI. (2023, March 15). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]
-
SciSpace. (2021, June 24). Synthesis of new vanillin derivatives from natural eugenol. Retrieved from [Link]
- Google Patents. (n.d.). EP1109768B1 - Purification of alkylated phenols by melt crystallization.
- Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
-
Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]
- Benchchem. (n.d.). Minimizing by-product formation in BHA synthesis.
-
ResearchGate. (2011, April 7). Purification-of-tris-hydroxyaryl-compounds.pdf. Retrieved from [Link]
-
University of Groningen. (n.d.). Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route of compounds 2-5. Retrieved from [Link]
-
ResearchGate. (n.d.). Methoxyphenols studied and the sites that are activated by the hydroxyl ( ), methoxy ( ) and methyl ( ) groups toward electrophilic addition. Retrieved from [Link]
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- 7. Isolation and purification of monofunctional methoxyphenols from loblolly pine biocrude | RTI [rti.org]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. EP1109768B1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of 5-(3-Hydroxybutyl)-2-methoxyphenol in Solution
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 5-(3-Hydroxybutyl)-2-methoxyphenol. As Senior Application Scientists, we understand the critical importance of maintaining the stability and integrity of your compounds throughout the experimental process. Phenolic compounds, such as 5-(3-Hydroxybutyl)-2-methoxyphenol, are known for their therapeutic potential but can be susceptible to degradation in solution, leading to inconsistent results and loss of activity.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you mitigate stability issues and ensure the reliability of your research.
Understanding the Instability of 5-(3-Hydroxybutyl)-2-methoxyphenol
The structure of 5-(3-Hydroxybutyl)-2-methoxyphenol contains a phenolic hydroxyl group, which is the primary site of instability. This group is highly susceptible to oxidation, a process that can be accelerated by several environmental factors. The methoxy group also influences the electronic properties of the aromatic ring, affecting its overall reactivity.
Oxidation often leads to the formation of quinone-type structures, which can further polymerize. This process is often visually indicated by a color change in the solution (e.g., turning pink or brown) and results in a loss of the compound's desired biological activity.
Caption: Structure of 5-(3-Hydroxybutyl)-2-methoxyphenol with key reactive sites.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My solution of 5-(3-Hydroxybutyl)-2-methoxyphenol is changing color (turning yellow, pink, or brown). What is causing this and how can I prevent it?
Answer:
Causality: A color change is the most common indicator of oxidative degradation. The phenolic hydroxyl group loses a hydrogen atom to form a phenoxy radical. This radical is unstable and can be converted into a quinone-like molecule. These resulting compounds are often highly colored and can polymerize, leading to a visible change in your solution and a loss of the parent compound. This process is accelerated by exposure to oxygen, light, and neutral-to-alkaline pH.[1]
Mitigation Strategies & Protocols:
-
Control Solution pH: The stability of phenolic compounds is highly pH-dependent.[2][3] Alkaline conditions enhance their reactivity and instability, while acidic conditions generally preserve their structure.[4][5]
-
Recommendation: Prepare your solutions in a buffer with a pH between 3 and 6. Citrate or acetate buffers are excellent choices. Avoid using phosphate buffers if there is a risk of precipitation with your compound or other formulation components. Studies on similar compounds show good stability at pH 3.[6]
-
-
Minimize Dissolved Oxygen: Oxygen is a key reactant in the oxidation process. Removing it from your solvent prior to dissolution can significantly improve stability.
-
Protocol: Use an inert gas like argon or nitrogen to sparge your solvent for 15-30 minutes. This will displace the dissolved oxygen. For detailed steps, see the "Protocol for Solvent Degassing" section below.
-
-
Protect from Light: Light, particularly UV radiation, provides the energy to initiate and accelerate oxidative reactions (photo-oxidation).[7][8][9]
-
Recommendation: Always store your solutions in amber glass vials or wrap clear vials completely in aluminum foil to block light exposure.[7] Perform experimental manipulations in a shaded area whenever possible.
-
-
Utilize Antioxidants: Adding a small amount of a sacrificial antioxidant can protect your primary compound. These agents are more readily oxidized and will be consumed before your 5-(3-Hydroxybutyl)-2-methoxyphenol degrades.
-
Recommendation: Ascorbic acid or butylated hydroxytoluene (BHT) are commonly used. For a more specialized approach, 8-hydroxyquinoline can be used as it also chelates metal ions that can catalyze oxidation.[10]
-
| Antioxidant | Recommended Final Concentration | Mechanism of Action |
| Ascorbic Acid (Vitamin C) | 0.01 - 0.1% (w/v) | A powerful reducing agent that scavenges free radicals. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.05% (w/v) | A radical scavenger that terminates free-radical chain reactions.[11] |
| 8-Hydroxyquinoline | 0.1% (w/v) | Acts as an antioxidant and chelates trace metal ions that can catalyze oxidation.[10] |
Question 2: I'm observing precipitation or cloudiness in my solution, especially after storage. What's happening?
Answer:
Causality: Precipitation can occur for two main reasons:
-
Degradation: As the compound oxidizes, the resulting degradation products can polymerize. These larger polymeric molecules may have lower solubility in your chosen solvent and will precipitate out of the solution.
-
Poor Solubility: The compound may have limited solubility in the selected solvent system, especially at lower temperatures. This can be exacerbated by freeze-thaw cycles.
Mitigation Strategies & Protocols:
-
Optimize Your Solvent System: While aqueous buffers are common, sometimes organic solvents or co-solvent systems are necessary to maintain solubility and stability.
-
Recommendation: For stock solutions intended for long-term storage, consider using DMSO or absolute ethanol. For working solutions, a co-solvent system (e.g., a small percentage of DMSO or ethanol in an acidic buffer) can maintain solubility while being compatible with biological assays.
-
-
Prepare Single-Use Aliquots: Repeatedly freezing and thawing a stock solution can lead to precipitation and compound degradation.
-
Protocol: After preparing your stock solution, immediately divide it into smaller, single-use volumes (aliquots) in appropriate vials. Store these aliquots under the recommended conditions. For each experiment, thaw one aliquot and discard any unused portion.
-
-
Confirm pH and Compound Integrity: Always ensure that the precipitation is not due to a pH shift or significant degradation.
-
Recommendation: Before storing, confirm the pH of your final solution. To check for degradation, you can use an analytical technique like HPLC to compare a freshly prepared sample with a stored one.
-
Question 3: My analytical results (e.g., HPLC, bioassay) show a decrease in the concentration or activity of my compound over time. How can I ensure optimal long-term stability?
Answer:
Causality: A loss of potency is a direct measure of chemical degradation. The key factors influencing long-term stability are temperature, light, oxygen, and pH.[12] Phenolic compounds are thermolabile, meaning their molecular structures are sensitive to heat.[12]
Mitigation Strategies & Protocols:
-
Implement a Comprehensive Storage Strategy: The combination of correct temperature, light protection, and atmospheric conditions is crucial.
Parameter Recommendation Rationale Temperature -20°C or -80°C Low temperatures significantly slow down the rate of all chemical reactions, including degradation.[8][13] Light Store in amber vials or in the dark Prevents photo-oxidation, a major degradation pathway for phenolic compounds.[5][7] Atmosphere Overlay with inert gas (Argon/Nitrogen) Removes oxygen from the vial's headspace, preventing oxidation during storage. pH (Aqueous) Acidic (pH 3-6) Maintains the compound in its more stable, protonated form.[2][6] -
Workflow for Preparing a Stabilized Solution: Adhering to a validated workflow is the best way to ensure reproducible stability.
Caption: Conceptual overview of the primary oxidative degradation pathway.
-
Q: What analytical methods are suitable for monitoring the stability of my compound?
-
A: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method. [14][15]It allows for the separation and quantification of the parent compound from its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization. [16][17][18]For a simpler, though less specific, assessment, UV-Vis spectrophotometry can track changes in the solution's absorbance spectrum over time. [19]
-
-
Q: Can I use a phosphate-buffered saline (PBS) solution?
-
A: While PBS is common in biological experiments, its pH is typically around 7.4. This neutral-to-slightly alkaline pH can significantly accelerate the degradation of phenolic compounds. [4]If PBS is required for your assay, it is best to prepare a concentrated stock solution of your compound in a more stable solvent (like DMSO or an acidic buffer) and dilute it into the PBS immediately before use. Do not store the compound in PBS for extended periods.
-
Detailed Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution in a 50 mM citrate buffer (pH 4.0) with ascorbic acid as a stabilizer.
-
Prepare the Buffer:
-
Prepare a 50 mM citric acid solution and a 50 mM sodium citrate solution.
-
Mix the two solutions while monitoring with a calibrated pH meter until the pH reaches 4.0.
-
-
Degas the Buffer:
-
Place the pH 4.0 citrate buffer in a flask with a stir bar.
-
Bubble argon or nitrogen gas through the solution for at least 20 minutes while stirring gently.
-
-
Add Antioxidant:
-
Add solid ascorbic acid to the degassed buffer to a final concentration of 0.05% (w/v) (e.g., 50 mg per 100 mL). Stir until fully dissolved.
-
-
Dissolve the Compound:
-
Weigh the required amount of 5-(3-Hydroxybutyl)-2-methoxyphenol.
-
Add it to the antioxidant-containing buffer and stir until completely dissolved. Gentle warming (to 30-35°C) may be used if necessary, but avoid high heat.
-
-
Store Properly:
-
Immediately filter the solution through a 0.22 µm syringe filter into sterile, amber vials.
-
Divide the solution into single-use aliquots.
-
Flush the headspace of each vial with argon or nitrogen before sealing tightly.
-
Store at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Assessment by HPLC-UV
This protocol provides a general framework for assessing stability. Specific parameters (e.g., column, mobile phase) should be optimized for your compound.
-
Prepare "Time Zero" (T0) Sample:
-
Prepare a solution of 5-(3-Hydroxybutyl)-2-methoxyphenol according to the protocol above.
-
Immediately dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 100 µM).
-
Inject this sample into the HPLC system and record the chromatogram. The peak area of the parent compound at T0 serves as your baseline (100%).
-
-
Store Samples:
-
Store the aliquots of your stock solution under the conditions you wish to test (e.g., -20°C in the dark, 4°C in the dark, room temperature on the benchtop).
-
-
Analyze at Subsequent Time Points:
-
At predetermined intervals (e.g., 24 hours, 7 days, 1 month), remove one aliquot from each storage condition.
-
Thaw, dilute, and analyze the sample by HPLC under the exact same conditions as the T0 sample.
-
-
Calculate Remaining Compound:
-
Compare the peak area of the parent compound at each time point to the T0 peak area.
-
% Remaining = (Peak Area at Time X / Peak Area at T0) * 100
-
A stable solution will show minimal loss (<5-10%) over the desired storage period. Also, monitor for the appearance of new peaks, which indicate degradation products.
-
References
-
Nihei, K., et al. (2018). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Food Science and Technology Research, 24(5), 897-904. Retrieved from [Link]
-
Carrasco-Correa, E. J., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules, 25(16), 3593. Retrieved from [Link]
-
Garrido-Bañuelos, G., et al. (2023). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. Food Chemistry, 405, 134958. Retrieved from [Link]
-
Garrido-Bañuelos, G., et al. (2023). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. Request PDF on ResearchGate. Retrieved from [Link]
-
Gomez-Alonso, S., et al. (2022). Effect of Light Exposure on the Quality and Phenol Content of Commercial Extra Virgin Olive Oil during 12-Month Storage. Foods, 11(15), 2270. Retrieved from [Link]
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Lou, Z., et al. (2020). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. Molecules, 25(17), 3953. Retrieved from [Link]
-
Petrovic, C., et al. (2024). Exploring the Stabilization of Phenolic Material and Red Wine Color through Different Polysaccharide Extraction and Addition Strategies. ACS Food Science & Technology. Retrieved from [Link]
-
ResearchGate. (2018). What is the ideal pH of phenolic compounds? Retrieved from [Link]
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Mustafa, R. D., & Harbourne, N. (2024). EFFECTS OF STORAGE TEMPERATURE AND PH ON THE PHENOLIC CONTENT, ANTIOXIDANT ACTIVITY, TURBIDITY AND COLOUR OF CHAMOMILE ENRICHED BEVERAGES. Journal of Microbiology, Biotechnology and Food Sciences. Retrieved from [Link]
-
Carrasco-Correa, E. J., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. MDPI. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from [Link]
-
Tereucán, G., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3058. Retrieved from [Link]
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Domenek, S., et al. (2018). Natural Phenolic Antioxidants As a Source of Biocompatibilizers for Immiscible Polymer Blends. ACS Sustainable Chemistry & Engineering, 6(10), 13432–13440. Retrieved from [Link]
-
Li, H., et al. (2022). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. Food Science and Technology, 42, e90621. Retrieved from [Link]
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Zhang, Y., et al. (2020). Phenolic compounds as stabilizers of oils and antioxidative mechanisms under frying conditions. Trends in Food Science & Technology, 99, 445-455. Retrieved from [Link]
-
Ebrahim, N. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. International Journal of Advanced Research, 11(6), 1109-1118. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Al-Sodany, Y., et al. (2022). Recovery and Stabilization of Anthocyanins and Phenolic Antioxidants of Roselle (Hibiscus sabdariffa L.) with Hydrophilic Deep Eutectic Solvents. Foods, 11(23), 3824. Retrieved from [Link]
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Jurca, T., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 12(2), 241. Retrieved from [Link]
-
Sharma, M., et al. (2024). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. Journal of Food Quality, 2024, 1-17. Retrieved from [Link]
-
Ebrahim, N. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar. Retrieved from [Link]
-
Consensus. (n.d.). How do different pH levels influence the antioxidant properties of phenolic compounds in red wines? Retrieved from [Link]
-
Kaczmarczyk, K., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1792. Retrieved from [Link]
-
Simpson, C. D., et al. (2001). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. Environmental Science & Technology, 35(17), 3537-3544. Retrieved from [Link]
-
Pino, V., et al. (2006). Optimization of an analytical methodology for the determination of alkyl- and methoxy-phenolic compounds by HS-SPME in biomass smoke. Analytical and Bioanalytical Chemistry, 385(7), 1277-1286. Retrieved from [Link]
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Lisko, J. G., et al. (2021). New Analytical Method for Quantifying Flavoring Chemicals of Potential Respiratory Health Risk Concerns in e-Cigarette Liquids. Frontiers in Chemistry, 9, 746581. Retrieved from [Link]
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El Masri, A., et al. (2020). Gas-Phase Reactions of Methoxyphenols with Nitrate Radicals: Experimental and Theoretical Study. The Journal of Physical Chemistry A, 124(40), 8211-8221. Retrieved from [Link]
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International Olive Council. (n.d.). Determination of biophenols in olive oils by HPLC. Retrieved from [Link]
-
Guarna, A., et al. (1983). 2,2'-dihydroxy-3,3'-di-t-butyl-5,5'-dimethoxydiphenyl, a new metabolite of 2-t-butyl-4-methoxyphenol in the rat. Drug Metabolism and Disposition, 11(6), 581-584. Retrieved from [Link]
-
Nnadozie, C. F., & Ajibola, V. O. (2018). An Enzyme-based Spectrophotometric Method for the determination of Phenolic Compound (2- Methoxyphenol) Using Peroxidase. International Journal of Biochemistry Research & Review, 22(4), 1-10. Retrieved from [Link]
-
Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Retrieved from [Link]
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Wang, Y., et al. (2024). Degradation of Butylated Hydroxyanisole by the Combined Use of Peroxymonosulfate and Ferrate(VI): Reaction Kinetics, Mechanism and Toxicity Evaluation. International Journal of Molecular Sciences, 25(2), 929. Retrieved from [Link]
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Pise, N., et al. (2022). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. Retrieved from [Link]
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CUTM Courseware. (2020). STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 460, Guaiacol. Retrieved from [Link]
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Arráez-Román, D., et al. (2013). Stability of Hydroxytyrosol in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS. American Journal of Analytical Chemistry, 4(10), 27-32. Retrieved from [Link]
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Singh, A., et al. (2024). CHEMICAL STABILITY OF POLYHERBAL FORMULATIONS. The Environment. Retrieved from [Link]
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Technical Support Center: Troubleshooting 5-(3-Hydroxybutyl)-2-methoxyphenol Purification
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 5-(3-Hydroxybutyl)-2-methoxyphenol .
Because this compound features both an electron-rich methoxyphenol moiety and an aliphatic secondary alcohol, it presents unique downstream processing challenges. This guide bypasses generic advice to focus on the exact physicochemical causality behind common purification failures, providing a self-validating framework to ensure high-yield, pharmaceutical-grade recovery.
I. Quantitative Data & Chromatographic Profiling
To successfully purify this compound, you must understand how it behaves relative to its most common synthetic or biosynthetic impurities: the unreduced ketone precursor and the thermally dehydrated alkene.
Table 1: Comparative Physicochemical & Chromatographic Parameters
| Compound | Molecular Weight | Predicted LogP | TLC Rf (Hexane:EtOAc 1:1) | Primary Degradation Risk |
| 5-(3-Hydroxybutyl)-2-methoxyphenol (Target) | 196.24 g/mol | ~1.8 | 0.35 | Oxidation, Thermal Dehydration |
| 5-(3-Oxobutyl)-2-methoxyphenol (Ketone Impurity) | 194.23 g/mol | ~2.1 | 0.45 | Oxidation |
| 5-(But-2-enyl)-2-methoxyphenol (Dehydrated Impurity) | 178.23 g/mol | ~3.2 | 0.70 | Polymerization |
II. Troubleshooting FAQs: Causality & Solutions
Q1: My purified fractions keep turning dark brown over time. What is causing this, and how can I prevent it?
The Causality: The 2-methoxyphenol ring is highly electron-rich. The electron-donating methoxy group at the ortho position lowers the oxidation potential of the phenolic hydroxyl. When exposed to oxygen, light, or alkaline conditions (pH > 8), the phenol undergoes rapid auto-oxidation into highly conjugated, dark-colored ortho-quinones. The Solution:
-
Buffer Control: Never use basic modifiers (like triethylamine or ammonia) during chromatography.
-
Inert Atmosphere: Sparge all elution solvents with nitrogen gas prior to use.
-
Antioxidant Addition: If the downstream application permits, spike your collection tubes with 0.01% BHT (Butylated hydroxytoluene) to quench radical oxidation pathways.
Q2: During solvent removal, my product purity drops, and I see a new, highly non-polar spot on TLC. What happened?
The Causality: The 3-hydroxybutyl side chain contains a secondary alcohol. In the presence of trace acids (often found in lower-grade chlorinated solvents or aged silica gel) and heat, this alcohol undergoes an E1/E2 elimination reaction[1]. This acid-catalyzed thermal dehydration yields a conjugated alkene, analogous to the well-documented degradation of gingerols into shogaols (). The Solution:
-
Strictly limit rotary evaporation water bath temperatures to < 40 °C .
-
Avoid using chloroform or dichloromethane that hasn't been stabilized, as they can generate trace HCl over time.
Q3: I am struggling to separate the target alcohol from the unreduced ketone precursor. They co-elute on standard silica.
The Causality: Both compounds share the identical methoxyphenol core, differing only by a hydroxyl vs. carbonyl group on the aliphatic chain. In highly non-polar isocratic systems, this marginal polarity difference is insufficient for baseline resolution. The Solution:
-
Exploit Hydrogen Bonding: The secondary alcohol is a strong hydrogen-bond donor, whereas the ketone is only an acceptor. Utilize a shallow gradient of Hexane to Ethyl Acetate (starting at 90:10 and slowly ramping to 50:50). The target alcohol will be retained significantly longer on normal-phase silica than the ketone ().
III. Self-Validating Purification Protocol
This protocol integrates mandatory validation checkpoints to ensure the system is functioning correctly before proceeding to the next step.
Step 1: Sample Preparation & Loading
-
Dissolve the crude extract in a minimal volume of the initial mobile phase (Hexane:EtOAc 90:10). If the sample is insoluble, dry-load it onto a small amount of Celite 545.
-
Load the sample onto a pre-equilibrated normal-phase silica gel column (40–63 μm particle size)[2].
-
Validation Checkpoint 1: Spot the immediate flow-through on a TLC plate. If the target compound (Rf ~0.35 in 1:1 Hex:EtOAc) is present in the flow-through, your loading solvent is too polar, or the column is overloaded.
Step 2: Gradient Elution
-
Elute the column using a step gradient: 2 column volumes (CV) of 90:10 (Hexane:EtOAc), followed by 3 CV of 80:20, and finally 3 CV of 60:40.
-
Collect fractions in volumes equivalent to 10% of the total CV.
-
Validation Checkpoint 2: Perform TLC on every third fraction. The ketone impurity will elute during the 80:20 phase, while the target 5-(3-Hydroxybutyl)-2-methoxyphenol will elute during the 60:40 phase.
Step 3: Solvent Removal & Thermal Protection
-
Pool the fractions containing the pure target compound.
-
Transfer to a round-bottom flask and evaporate using a rotary evaporator. Set the water bath to 35 °C and the vacuum to < 50 mbar.
-
Validation Checkpoint 3: Re-dissolve a 1 mg aliquot of the dried product in 1 mL of acetonitrile. Run a rapid HPLC-UV (280 nm) trace. A single peak should be observed. If a new peak appears at a higher retention time, thermal dehydration occurred during evaporation.
Step 4: Final Polish (If Pharmaceutical Grade is Required)
-
If TLC/HPLC reveals trace co-eluting isomers, subject the dried product to Preparative Reverse-Phase HPLC (C18 column).
-
Use an isocratic flow of 40% Acetonitrile / 60% Water (buffered with 0.1% Formic Acid to suppress phenol ionization).
IV. Purification Workflow & Decision Logic
The following diagram maps the critical decision points and validation logic required to maintain the structural integrity of 5-(3-Hydroxybutyl)-2-methoxyphenol during purification.
Fig 1: Decision tree for troubleshooting methoxyphenol purification workflows.
V. References
-
Isolation and Purification of Monofunctional Methoxyphenols from Loblolly Pine Biocrude. ACS Sustainable Chemistry & Engineering.[Link]
-
Efficient Production of the Flavoring Agent Zingerone and of both (R)- and (S)-Zingerols via Green Fungal Biocatalysis. International Journal of Molecular Sciences (PMC).[Link]
-
Comparative Effects of Two Gingerol-Containing Zingiber officinale Extracts on Experimental Rheumatoid Arthritis. Journal of Natural Products (PMC).[Link]
Sources
optimization of reaction conditions for guaiacol derivative synthesis
Welcome to the Technical Support Center for Guaiacol Derivative Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered during the functionalization of guaiacol (2-methoxyphenol).
Whether you are scaling up pharmaceutical intermediates or optimizing flavor and fragrance precursors, the following Q&A modules provide mechanistically grounded, self-validating protocols to ensure high-fidelity synthetic outcomes.
Module 1: Controlling Regioselectivity in Alkylation
Q: When reacting guaiacol with cyclic alcohols (e.g., cyclohexanol), I keep getting a complex mixture of O-alkylated ethers and C-alkylated phenols. How do I force the reaction to yield exclusively the C-alkylated isomer?
A: The selectivity between O-alkylation and C-alkylation is entirely governed by the thermodynamic versus kinetic control of the reaction environment. O-alkylation (forming cyclohexyl-2-methoxyphenyl ether) is a kinetically favored process that occurs rapidly at lower temperatures. However, the O-alkylated product is thermodynamically less stable. By increasing the thermal energy of the system and utilizing a strong Brønsted acid catalyst like Amberlyst 36, you induce a Friedel-Crafts-type intramolecular rearrangement. The ether undergoes cleavage and subsequent electrophilic aromatic substitution to form the more thermodynamically stable C-alkylated isomers (cyclohexyl-2-methoxy phenols) 1.
Reaction pathway for guaiacol alkylation highlighting O- vs C-selectivity.
Quantitative Data: Catalyst and Temperature Effects To illustrate the causality of your reaction parameters, review the following data summarizing the shift from kinetic to thermodynamic products:
| Catalyst | Temperature (°C) | Time (h) | Max O-Alkylation Yield (%) | Max C-Alkylation Yield (%) | Primary Outcome |
| Sulphated Zirconia | 80 | 2 | > 75.0 | < 10.0 | Kinetic Control (Ether) |
| Amberlyst 36 | 110 (383 K) | 2 | 10.6 | 45.0 | Transition State |
| Amberlyst 36 | 110 (383 K) | 12 | < 2.0 | 83.5 | Thermodynamic Control |
Self-Validating Protocol: Thermodynamic C-Alkylation of Guaiacol
-
Setup: Charge a high-pressure batch reactor with guaiacol and cyclohexanol in a 1:1 molar ratio. Add 5% w/w Amberlyst 36 (dry basis).
-
Reaction: Seal the reactor, purge with N2, and heat to 110 °C (383 K) under continuous agitation (600 rpm) for 12 hours.
-
Validation Checkpoint 1 (In-Process): Extract a 0.1 mL aliquot at the 2-hour mark. GC-FID analysis should reveal a transient peak for the O-alkylated intermediate. If this peak is absent, verify catalyst activity and reactor temperature.
-
Workup: Cool the reactor to room temperature. Filter the mixture to recover the solid Amberlyst 36 catalyst.
-
Validation Checkpoint 2 (Completion): Run GC-FID on the filtrate. The reaction is successful when the O-alkylated peak has diminished to <2% area, and the heavier C-alkylated isomer peaks dominate the chromatogram.
Module 2: Preventing Polyacylation in Friedel-Crafts Reactions
Q: I am synthesizing 3-Hydroxy-4-methoxyacetophenone (acetovanillone) via direct Friedel-Crafts acylation. My yields are low due to polyacylation and esterification of the phenolic hydroxyl group. How can I optimize this?
A: The phenolic hydroxyl group on guaiacol is highly reactive and prone to competitive O-acylation, forming an ester rather than the desired C-acylated ring product. To bypass this, you must carefully select a moderate Lewis acid that coordinates with the oxygen atoms to direct the acylium ion to the aromatic ring without over-activating the system. Anhydrous Zinc Chloride (ZnCl₂) in acetic acid provides the perfect balance. It forms a temporary complex with the methoxy and hydroxyl groups, sterically hindering O-acylation and directing the acetyl group to the para position relative to the methoxy group 2.
Step-by-step workflow for the direct Friedel-Crafts acylation of guaiacol.
Self-Validating Protocol: Selective Acylation to Acetovanillone
-
Preparation: In an oven-dried flask under inert atmosphere, dissolve guaiacol (1.0 eq) and anhydrous ZnCl₂ (1.25 eq) in glacial acetic acid (1.25 mL per mmol of guaiacol).
-
Addition: Add acetic anhydride (1.1 eq) dropwise at room temperature over 30 minutes.
-
Validation Checkpoint 1: The slow addition prevents thermal spikes. The mixture should remain a clear, homogeneous solution.
-
-
Heating: Elevate the temperature to 90–95 °C and maintain for 5 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1).
-
Validation Checkpoint 2: The reaction is complete when the high-Rf guaiacol spot disappears, replaced by a strongly UV-active product spot at a lower Rf (due to the polar acetyl group).
-
-
Workup: Cool to room temperature. Remove acetic acid under reduced pressure (ensure water bath is < 80 °C to prevent product degradation).
-
Purification: Quench the resulting residue with cold distilled water. Recrystallize the crude precipitate from n-hexane.
-
Validation Checkpoint 3: Successful recrystallization will yield fine, white, needle-like crystals of 3-Hydroxy-4-methoxyacetophenone.
-
Module 3: Green Chemistry Replacements for Toxic Reagents
Q: Our lab is phasing out highly toxic methylating agents like dimethyl sulfate and methyl iodide. Can we achieve high-yield O-methylation of lignin-derived guaiacols using greener alternatives?
A: Yes. Dimethyl carbonate (DMC) is an excellent, low-toxicity, and environmentally benign methylating agent. When used under neat conditions with a catalytic amount of Potassium Carbonate (K₂CO₃), DMC acts as both the solvent and the reactant. The base deprotonates the phenolic hydroxyl group, which then attacks the methyl group of DMC. This reaction is thermodynamically driven by the irreversible release of carbon dioxide (CO₂) and methanol as byproducts, ensuring high conversion rates without the safety hazards associated with traditional alkylating agents 3.
Self-Validating Protocol: Green O-Methylation using DMC
-
Setup: In a 20 mL oven-dried microwave vial equipped with a magnetic stirring bar, charge the guaiacol derivative (1.0 eq), K₂CO₃ (0.01 eq), and dimethyl carbonate (10.0 eq).
-
Reaction: Cap the vial securely with a pressure-rated septum. Place into a heating block pre-heated to 160 °C and stir vigorously for 16 hours.
-
Validation Checkpoint 1: Because the reaction generates CO₂ gas, pressure will build inside the sealed vial. Ensure the vial is rated for high pressure. The generation of pressure is a physical indicator that the methylation is actively occurring.
-
-
Workup: Cool the mixture completely to room temperature. Dilute the mixture in Ethyl Acetate (EtOAc).
-
Filtration & Isolation: Filter the solution through a celite pad to remove the solid K₂CO₃ catalyst.
-
Validation Checkpoint 2: Concentrate the filtrate under reduced pressure. The absence of the broad -OH stretch (~3200-3500 cm⁻¹) in a quick FT-IR analysis of the crude residue confirms complete O-methylation.
-
References
-
Insights into the Kinetics of the Guaiacol Alkylation with Cyclohexanol in a One-Pot Process Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]
-
Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines Source: RSC Publishing (Green Chemistry) URL:[Link]
Sources
Technical Support Center: Scale-Up Production of 5-(3-Hydroxybutyl)-2-methoxyphenol
Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 5-(3-Hydroxybutyl)-2-methoxyphenol (an isozingerol analog).
The production of this phenolic compound relies on a two-step sequence: the base-catalyzed aldol condensation of isovanillin (5-formyl-2-methoxyphenol) with acetone, followed by the chemoselective catalytic hydrogenation of the resulting enone intermediate[1]. Scaling this from the bench (grams) to the pilot plant (kilograms) introduces severe challenges in heat transfer, chemoselectivity, and catalyst poisoning.
Core Synthetic Workflow
Fig 1. Two-step scale-up workflow for 5-(3-Hydroxybutyl)-2-methoxyphenol synthesis.
Module 1: Aldol Condensation Scale-Up (Isovanillin to Enone)
Q: Why is the yield of the enone intermediate dropping from 85% at the bench scale to <50% at the 50 L scale, accompanied by a dark, viscous mixture? A: This is a classic heat transfer failure. The base-catalyzed aldol condensation is highly exothermic. In a standard laboratory flask, heat dissipates rapidly. In a 50 L reactor, the reduced surface-area-to-volume ratio causes localized thermal "hotspots." Elevated temperatures trigger two destructive side reactions:
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The self-condensation of acetone into mesityl oxide and isophorone[2].
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The base-catalyzed polymerization of the highly reactive enone product via sequential Michael additions.
Q: How do we prevent the base-catalyzed degradation of the phenolic starting material? A: Isovanillin contains a free phenolic hydroxyl group. Under basic conditions, it deprotonates to form a phenoxide ion, which is highly susceptible to aerobic oxidation, leading to quinone-like polymeric tars. You must establish a strict inert atmosphere (nitrogen or argon sparging) before the introduction of the base[3].
Validated Protocol: Scalable Fed-Batch Aldol Condensation
Mechanistic Causality: This protocol utilizes a fed-batch base addition to throttle the exothermic rate, ensuring the cooling jacket can maintain the internal temperature below the threshold for acetone self-condensation.
-
Reactor Preparation: Charge a 50 L jacketed glass-lined reactor with isovanillin (1.0 eq) and acetone (10.0 eq). The excess acetone acts as both the reactant and the solvent.
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Inertion: Sparge the solution with subsurface Nitrogen for 30 minutes to displace dissolved oxygen.
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Thermal Equilibration: Circulate chilled fluid through the reactor jacket to bring the internal temperature (T_int) to 0–5 °C.
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Fed-Batch Addition: Begin dosing 10% aqueous NaOH (1.2 eq) via a metering pump over 2.5 hours.
-
Self-Validating IPC (In-Process Control): Monitor T_int continuously. If T_int exceeds 10 °C, the pump must automatically pause.
-
-
Maturation: Stir for 4 hours at 10 °C. Monitor conversion via HPLC. The reaction is deemed complete when the isovanillin peak area is <2%.
-
Quench & Workup: Immediately quench the reaction with 1M HCl to pH 5.5 to neutralize the base and halt polymerization. Distill off excess acetone under reduced pressure (< 30 °C) and extract the aqueous residue with ethyl acetate.
Module 2: Catalytic Hydrogenation (Enone to Saturated Alcohol)
Q: Our hydrogenation stalls at the saturated ketone and fails to yield the final 3-hydroxybutyl alcohol. Why does our standard Pd/C catalyst fail here? A: This is a fundamental issue of chemoselectivity. Palladium on Carbon (Pd/C) operates via the Horiuti-Polanyi mechanism, which requires the substrate to coordinate to the metal surface. Alkenes (C=C) coordinate strongly and undergo rapid migratory insertion and reduction. However, aliphatic ketones bind very weakly to Palladium surfaces due to a lack of π -electrons and steric hindrance, causing the reaction to stall at the saturated ketone[4]. To reduce the carbonyl (C=O) to an alcohol, you must utilize a more oxophilic metal, such as Ruthenium (Ru), which facilitates direct hydride transfer to the carbonyl carbon[4].
Fig 2. Catalyst-dependent chemoselectivity in the hydrogenation of enone intermediates.
Q: We want to produce a specific enantiomer of 5-(3-Hydroxybutyl)-2-methoxyphenol. Can we achieve this during hydrogenation? A: Yes. By replacing heterogeneous Ru/C with Noyori's asymmetric transfer hydrogenation catalyst (e.g., Ru-BINAP/diamine complexes), you can achieve dynamic kinetic resolution or direct enantioselective reduction of the ketone[5]. Noyori catalysts operate via an outer-sphere mechanism where a metal hydride and an NH proton are transferred simultaneously to the C=O bond, bypassing the need for direct substrate coordination to the metal center, yielding >98% ee[5].
Quantitative Catalyst Comparison for Enone Reduction
| Catalyst System | Typical H₂ Pressure | Temp (°C) | Conversion to Ketone | Conversion to Alcohol | Primary Scale-Up Challenge |
| Pd/C (5 wt%) | 1–5 bar | 20–25 | >99% | <5% | Chemoselectivity failure (stalls)[4] |
| Raney Nickel | 40–50 bar | 70–80 | >99% | 75–85% | Pyrophoric handling at scale |
| Ru/C (5 wt%) | 10–15 bar | 50–60 | >99% | >95% | Optimal balance of safety/yield[4] |
| Noyori Ru-BINAP | 10–20 bar | 25–40 | N/A | >98% (up to 99% ee) | Strict anhydrous/anaerobic needs[5] |
Validated Protocol: Chemoselective Catalytic Hydrogenation
Mechanistic Causality: This protocol utilizes Ru/C at elevated temperatures. The thermal energy is required to overcome the higher activation barrier for aliphatic ketone reduction on Ruthenium surfaces, whereas the C=C bond reduces almost instantaneously at room temperature.
-
Reactor Loading: Transfer the purified enone intermediate to a Hastelloy pressure reactor. Add anhydrous ethanol (solvent, 10 volumes) and 5 wt% Ru/C catalyst (0.05 eq Ru).
-
Atmosphere Exchange: Purge the reactor headspace with Nitrogen (3 cycles to 5 bar), followed by Hydrogen gas (3 cycles to 5 bar) to remove all oxygen and prevent explosive mixtures.
-
Pressurization & Heating: Pressurize the reactor with H₂ to 15 bar. Heat the jacket to maintain an internal temperature of 55 °C.
-
Reaction Monitoring:
-
Self-Validating IPC: Monitor the mass flow controller for hydrogen uptake. The theoretical uptake for complete reduction is exactly 2.0 molar equivalents of H₂. If the uptake asymptotes at 1.0 equivalent, the reaction is stalled at the ketone.
-
-
Filtration: Once H₂ uptake ceases (typically 6-8 hours), cool the reactor to 20 °C, safely vent the hydrogen, and purge with nitrogen. Filter the mixture through a Celite pad under a nitrogen blanket to remove the Ru/C catalyst.
Module 3: Downstream Processing & Purification
Q: The final product is co-eluting with trace amounts of the saturated ketone intermediate. How do we purify it at scale without relying on column chromatography? A: Utilize reactive extraction. The unreacted saturated ketone can be selectively derivatized using a sodium bisulfite ( NaHSO3 ) wash. The bisulfite reacts with the carbonyl group of the ketone to form a highly water-soluble α -hydroxy sulfonate adduct.
-
Procedure: Wash the organic phase (containing your target alcohol and trace ketone) with a saturated aqueous solution of sodium bisulfite. The ketone adduct partitions entirely into the aqueous layer, leaving the highly pure 5-(3-Hydroxybutyl)-2-methoxyphenol in the organic phase. Wash with brine, dry over Na2SO4 , and evaporate to yield the pure product.
References
- Crossed Aldol Reactions in Water Using Inexpensive and Easily Available Materials as a Tool for Reaction Optimization Teaching in an Undergraduate Organic Chemistry Laboratory.
- Direct and accurate purity evaluation for isovanillin conversion to HMCA through aldol condensation by using RID and its comparison with UV detection.
- Electrochemical hydrogenation of enones using a proton-exchange membrane reactor: selectivity and utility. PMC - NIH.
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical hydrogenation of enones using a proton-exchange membrane reactor: selectivity and utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance the solubility of 2-methoxyphenol compounds
Welcome to the Technical Support & Formulation Center for 2-methoxyphenol compounds. As a Senior Application Scientist, I have designed this hub to help researchers, scientists, and drug development professionals overcome the physicochemical hurdles associated with formulating guaiacol, eugenol, vanillin, and their derivatives.
Below, you will find mechanistic FAQs, step-by-step troubleshooting guides, and validated protocols to ensure your assays are robust, reproducible, and scientifically sound.
SECTION 1: Frequently Asked Questions (Mechanisms & Theory)
Q1: Why do 2-methoxyphenols exhibit poor aqueous solubility despite possessing a polar hydroxyl (-OH) group? A: The solubility barrier is driven by both lipophilicity and molecular geometry. 2-Methoxyphenols feature a phenol ring with a methoxy (-OCH₃) group at the ortho position. This proximity allows for strong intramolecular hydrogen bonding between the hydroxyl hydrogen and the methoxy oxygen. Because the -OH group is internally "occupied," its ability to form intermolecular hydrogen bonds with water is significantly reduced. Consequently, compounds like eugenol are practically insoluble in water, and even the simpler guaiacol has a moderate log Kow of 1.32 and limited aqueous solubility (~10–23 mg/mL)[1].
Q2: Can I just dissolve my compound in 100% DMSO and dilute it directly into my cell culture media? A: While 2-methoxyphenols are highly soluble in pure organic solvents (e.g., guaiacol solubility in DMSO exceeds 250 mg/mL[2]), direct dilution into aqueous media often causes solvent shock . As the DMSO rapidly diffuses into the bulk water, the lipophilic 2-methoxyphenol is left stranded without a solvation shell, leading to rapid nucleation and micro-precipitation. This results in inaccurate dosing and high assay variability. To prevent this, you must use a step-down cosolvent gradient or a complexation strategy.
SECTION 2: Formulation Strategy Decision Matrix
To choose the correct solubility enhancement strategy, you must align the physicochemical properties of your specific 2-methoxyphenol with the physiological requirements of your assay.
Figure 1: Decision matrix for selecting a 2-methoxyphenol formulation strategy.
SECTION 3: Troubleshooting Guides & Validated Protocols
Issue 1: "My compound precipitates when preparing high-concentration in vivo formulations."
Root Cause: The aqueous capacity of the vehicle has been exceeded. Mechanistic Solution: Utilize a multi-component surfactant/cosolvent matrix. We recommend the industry-standard 10/40/5/45 formulation . PEG300 acts as a cosolvent to bridge the dielectric gap between DMSO and water, while Tween 80 (a non-ionic surfactant) lowers interfacial tension and forms micelles that sequester the lipophilic methoxyphenol ring[2][3].
Protocol 1: Step-by-Step Micellar Formulation (Self-Validating)
-
Stock Preparation: Dissolve the 2-methoxyphenol in 100% DMSO to create a highly concentrated master stock (e.g., 200 mg/mL). Note: Sonication is recommended to ensure complete dissolution[2].
-
Cosolvent Addition: Transfer 10% (by final volume) of the DMSO stock to a clean vial. Add 40% (by final volume) of PEG300. Vortex vigorously until the solution is optically clear.
-
Surfactant Addition: Add 5% (by final volume) of Tween 80. Vortex again until completely homogeneous.
-
Aqueous Quench: Slowly add 45% (by final volume) of Saline (or PBS) dropwise while continuously vortexing.
-
Self-Validation Step: Centrifuge the final mixture at 10,000 x g for 5 minutes. If a pellet forms, the micellar capacity was exceeded; you must reduce the initial DMSO stock concentration and repeat. A clear supernatant confirms a stable microemulsion.
Issue 2: "I am losing compound due to volatility, and my aqueous assays yield inconsistent concentrations over 24 hours."
Root Cause: Many 2-methoxyphenols (especially eugenol and guaiacol) have high vapor pressures and are prone to oxidative degradation[4]. Mechanistic Solution: Host-Guest Inclusion Complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic aromatic ring of the 2-methoxyphenol, while its hydrophilic exterior ensures excellent aqueous solubility. HP-β-CD is preferred over native β-CD because the hydroxypropyl substitution disrupts the crystal lattice of the cyclodextrin, drastically increasing the solubility of the complex itself[5][6].
Figure 2: Step-by-step workflow for HP-β-CD inclusion complex preparation.
Protocol 2: HP-β-CD Complexation via Lyophilization
-
Phase Solubility Profiling: Add excess 2-methoxyphenol to aqueous solutions containing increasing concentrations of HP-β-CD (0–40 mM). Agitate for 48 hours, filter, and measure dissolved drug via UV-Vis. Plotting this will yield an AL -type phase solubility diagram, confirming a 1:1 stoichiometric complex and allowing you to calculate the formation constant ( Kf )[6][7].
-
Equimolar Mixing: Based on the phase solubility data, dissolve HP-β-CD in ultrapure water. Add the 2-methoxyphenol in an exact 1:1 molar ratio.
-
Equilibration: Stir the suspension in a sealed, light-protected container at 25°C for 24 to 48 hours to allow thermodynamic equilibrium of the host-guest interaction.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter. Self-Validation: The filter retains any uncomplexed, precipitated 2-methoxyphenol. The filtrate contains only the pure, water-soluble inclusion complex.
-
Lyophilization: Freeze the filtrate at -80°C, then lyophilize for 48 hours to obtain a stable, dry powder. This powder can be instantly reconstituted in water, preserving the volatile compound up to ~310°C[4].
SECTION 4: Quantitative Data Summaries
Table 1: Physicochemical Properties & Baseline Solubilities
| Compound | LogP | Aqueous Solubility (25°C) | Organic Solubility (DMSO/EtOH) | Primary Formulation Hurdle |
|---|---|---|---|---|
| Guaiacol | 1.32 | ~10.0 - 23.3 mg/mL[8] | > 250 mg/mL[2] | Volatility, rapid oxidation |
| Eugenol | ~2.27 | Practically insoluble | Highly soluble | Extreme lipophilicity, volatility |
Table 2: Standardized Formulation Vehicles for 2-Methoxyphenols
| Vehicle Type | Composition | Best Application | Mechanism of Action |
|---|---|---|---|
| Aqueous Buffer | PBS (pH 7.2) | Low conc. in vitro assays | Direct dissolution (limited by LogP). Do not store >1 day[8]. |
| Surfactant Matrix | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | In vivo dosing (Oral/IP/IV) | Micellar encapsulation & cosolvent dielectric bridging[3]. |
| Inclusion Complex | HP-β-CD (1:1 molar ratio) | Volatile/unstable derivatives | Hydrophobic cavity encapsulation; disrupts crystal lattice[4][5]. |
References
- Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Beilstein Journal of Organic Chemistry.
- Fabrication of Electrospun Eugenol/Cyclodextrin Inclusion Complex Nanofibrous Webs for Enhanced Antioxidant Property, Water Solubility and High Temper
- Preparation and Characterization of Hydroxypropyl-β-Cyclodextrin Inclusion Complex of Eugenol.
- Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. MDPI.
- 4-Ethyl-2-methoxyphenol-d2 | Isotope-Labeled Compounds. InvivoChem.
- Guaiacol | COX | NF-κB | Endogenous Metabolite. TargetMol.
- Guaiacol SAJ first grade, ≥98.0%. Sigma-Aldrich.
- Guaiacol | C7H8O2 | CID 460. PubChem - NIH.
- PRODUCT INFORM
- Guaiacol (G5502)
Sources
- 1. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guaiacol | COX | NF-κB | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. 4-Ethyl-2-methoxyphenol-d2 | Isotope-Labeled Compounds | 1335401-59-6 | Invivochem [invivochem.com]
- 4. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 5. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Purification of Tris-Hydroxyaryl Compounds Using Ion Exchangers
Welcome to the technical support center for the purification of tris-hydroxyaryl compounds using ion exchange chromatography (IEX). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your purification processes are both efficient and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are tris-hydroxyaryl compounds, and why is their purification challenging?
Tris-hydroxyaryl compounds are a class of polyphenols characterized by three hydroxylated aromatic rings. This group includes a wide range of naturally occurring and synthetic molecules with significant biological activities, such as flavonoids and anthocyanins. Their purification is challenging due to their structural similarity to other phenolic compounds often present in crude extracts.[1][2] Furthermore, their charge and stability can be highly dependent on pH, which is a critical factor in ion exchange chromatography.[3][4]
Q2: How does ion exchange chromatography work for purifying these compounds?
Ion exchange chromatography separates molecules based on their net charge.[5][6] For tris-hydroxyaryl compounds, this is typically achieved in one of two ways:
-
Cation Exchange Chromatography: At acidic pH, some tris-hydroxyaryl compounds, like anthocyanins, carry a net positive charge (flavylium cation form).[7] This allows them to bind to a negatively charged cation exchange resin. Uncharged or negatively charged impurities are washed away. The bound compounds are then eluted by increasing the salt concentration or pH of the mobile phase.[1][7]
-
Anion Exchange Chromatography: At neutral to slightly alkaline pH, the phenolic hydroxyl groups can deprotonate, giving the molecules a net negative charge.[8][9] This enables them to bind to a positively charged anion exchange resin. Elution is typically achieved by decreasing the pH or increasing the salt concentration.[8]
Q3: When should I choose cation exchange versus anion exchange chromatography?
The choice depends on the specific properties of your target compound and the impurities you need to remove.
-
Use Cation Exchange when:
-
Use Anion Exchange when:
-
Your target compound is stable at a neutral or slightly alkaline pH and can acquire a negative charge.
-
You need to separate your target from neutral and cationic impurities. Weak anion exchangers are often preferred for pH-labile compounds.[8]
-
Q4: What are the most common types of ion exchange resins used?
Several types of resins are employed, with the choice depending on the specific application:
-
Strong Cation Exchangers (e.g., Dowex, Amberlite): These resins contain strongly acidic groups (like sulfonic acid) and are effective for binding positively charged compounds like anthocyanins.[7][10]
-
Weak Anion Exchangers (e.g., DEAE-cellulose): These are suitable for pH-sensitive phenolic compounds as they operate under milder pH conditions.[8][9]
-
Polymeric Resins (e.g., Amberlite XAD series): While not strictly ion exchangers in all cases, these are often used in a preliminary step to enrich phenolic compounds from crude extracts by removing non-aromatic polar compounds like sugars and proteins.[11][12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing both solutions and the scientific reasoning behind them.
Scenario 1: Low or No Binding of the Target Compound to the Column
Problem: Your tris-hydroxyaryl compound is not binding to the ion exchange resin and is found in the flow-through.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Incorrect Buffer pH | The net charge of your compound is dependent on the pH of the buffer. If the pH is not optimal, your compound may be neutral or have the same charge as the resin, preventing binding.[5] | 1. Verify pH: Double-check the pH of your loading buffer. 2. Adjust pH: For cation exchange, ensure the pH is low enough to protonate your compound (typically pH 1-3 for anthocyanins). For anion exchange, the pH should be high enough to deprotonate the phenolic hydroxyl groups (often pH 7-9).[7][8] |
| High Ionic Strength of the Sample or Buffer | Excess salt ions in your sample or loading buffer will compete with your target compound for binding sites on the resin, leading to poor retention.[13] | 1. Dilute Sample: If your sample has a high salt concentration, dilute it with the loading buffer. 2. Desalt Sample: Use a desalting column or dialysis to reduce the ionic strength of your sample before loading. |
| Column Overloading | The binding capacity of the resin is finite. If you load too much sample, the binding sites will become saturated, and excess compound will flow through.[5][13] | 1. Reduce Sample Load: Decrease the amount of crude extract applied to the column. 2. Increase Column Volume: Use a larger column with more resin to increase the binding capacity. |
| Compound Degradation | Tris-hydroxyaryl compounds can be unstable at certain pH values, leading to structural changes that may affect their charge and ability to bind.[3][10] | 1. Assess Stability: Perform small-scale stability tests of your compound at different pH values before scaling up. 2. Work Quickly: Minimize the time your compound is exposed to potentially harsh pH conditions. |
Scenario 2: Poor Recovery of the Target Compound During Elution
Problem: Your compound binds to the column, but you are unable to elute it, or the recovery is very low.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Elution Buffer is Too Weak | The ionic strength or pH of your elution buffer may not be sufficient to disrupt the electrostatic interactions between your compound and the resin. | 1. Increase Salt Concentration: Gradually increase the salt concentration (e.g., NaCl) in your elution buffer. 2. Change pH: For cation exchange, increase the pH to neutralize the positive charge on your compound. For anion exchange, decrease the pH to protonate the phenolic groups. |
| Irreversible Binding | In some cases, strong, non-specific interactions can occur between the compound and the resin matrix, leading to irreversible binding. | 1. Use a Weaker Resin: If using a strong ion exchanger, consider switching to a weak ion exchanger. 2. Add Organic Solvent: Including a low concentration of an organic solvent (e.g., methanol, ethanol) in the elution buffer can sometimes help disrupt hydrophobic interactions.[14] |
| Compound Precipitation on the Column | Changes in pH or ionic strength during elution can sometimes cause the compound to precipitate on the column, especially if it has low solubility in the elution buffer. | 1. Check Solubility: Ensure your compound is soluble in the elution buffer. 2. Elute at a Lower Concentration: Use a shallower gradient to elute the compound at a lower concentration. |
Scenario 3: Co-elution of Impurities with the Target Compound
Problem: Your purified fraction containing the tris-hydroxyaryl compound is still contaminated with other molecules.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Similar Charge Properties of Impurities | If impurities have a similar charge to your target compound under the chosen conditions, they will bind and elute similarly. | 1. Optimize Gradient: Use a shallower and more gradual elution gradient to improve the separation of compounds with similar charges. 2. Adjust pH: Fine-tuning the pH of the loading and elution buffers can sometimes alter the relative charges of your target and impurities, allowing for better separation. |
| Non-Specific Interactions | Impurities may be binding to the resin through non-ionic interactions, such as hydrophobic or van der Waals forces. | 1. Add Organic Modifier: Include a small percentage of an organic solvent in your buffers to minimize non-specific binding. 2. Pre-purification Step: Consider using a different chromatography technique, such as size exclusion or reversed-phase chromatography, as a preliminary clean-up step.[15] |
| Inefficient Column Packing | A poorly packed column can lead to band broadening and poor resolution, causing peaks to overlap.[14] | 1. Repack the Column: Ensure the column is packed evenly and there are no channels or cracks in the resin bed. 2. Use a Pre-packed Column: For more consistent results, consider using commercially available pre-packed columns. |
Experimental Workflow & Diagrams
General Workflow for Ion Exchange Purification
The following diagram illustrates a typical workflow for the purification of tris-hydroxyaryl compounds using ion exchange chromatography.
Caption: General workflow for ion exchange purification.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues in ion exchange chromatography.
Caption: Troubleshooting decision tree.
References
-
Cai, Y., et al. (2011). High-purity isolation of anthocyanins mixtures from fruits and vegetables--a novel solid-phase extraction method using mixed mode cation-exchange chromatography. PubMed. Available at: [Link]
-
Gholivand, S., et al. (2022). Improvement of Phenolic Compound Extraction by Using Ion Exchange Chromatography and Evaluation of Biological Activities of Polyphenol-enriched Fraction of Rosa canina Fruits. PMC. Available at: [Link]
-
He, J., et al. (2023). Copigment and Anthocyanin-Rich Fractions from Berries Using Cationic Exchange Chromatography. ResearchGate. Available at: [Link]
-
Nagels, L., et al. (1979). Column chromatography of plant polyphenols on weak anion exchangers. PubMed. Available at: [Link]
-
Wang, H., et al. (2022). Elution sequence of the purification process of anthocyanins in mulberry extract using 001X7 cation-exchange resin. ResearchGate. Available at: [Link]
- Nagels, L., et al. (1979). Column chromatography of plant polyphenols on weak anion exchangers.
-
Gholivand, S., et al. (2022). Improvement of Phenolic Compound Extraction by Using Ion Exchange Chromatography and Evaluation of Biological Activities of Polyphenol-enriched Fraction of Rosa canina Fruits. Brieflands. Available at: [Link]
- Paun, N. (n.d.). ISOLATION, PURIFICATION AND BIOLOGICAL PROPERTIES OF ANTHOCYANINS. Academia.edu.
-
Wang, H., et al. (2022). Recovery of value-added anthocyanins from mulberry by a cation exchange chromatography. PubMed. Available at: [Link]
-
Bayer Aktiengesellschaft. (2011). Purification of tris-hydroxyaryl compounds. ResearchGate. Available at: [Link]
-
Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc.. Available at: [Link]
-
Wender, S. H., & Gage, T. B. (1951). Ion Exchange Studies on the Flavonoid Fraction from Licorice Root. eJournals @ Oklahoma State University Library. Available at: [Link]
-
Rodrigues, A. E., et al. (2019). Adsorption and Ion Exchange for the Recovery and Fractionation of Polyphenols: Principles and Applications. ResearchGate. Available at: [Link]
-
Ibrahim, R. K., & Muzac, I. (1993). Purification of the flavonoid 4′-OMT through ion exchange chromatography. ResearchGate. Available at: [Link]
-
Zarpellon, A., et al. (2023). Anion exchange chromatography-based purification of plant-derived nanovesicles from Brassica oleracea L.: molecular profiling and bioactivity in human cells. PMC. Available at: [Link]
-
da Silva, J. K., et al. (2022). What is new in non-chromatographic flavonoid purification?. SciELO. Available at: [Link]
- Tosoh Bioscience. (n.d.).
-
Bresnahan, D., et al. (2021). Technical note: Stability of tris pH buffer in artificial seawater stored in bags. Ocean Science. Available at: [Link]
- MP Biomedicals. (n.d.). Tris and Tris hydrochloride.
- Samyang Corporation. (n.d.).
- GE Healthcare. (2008).
-
Journal of Pharmaceutical Sciences. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical Sciences. Available at: [Link]
- Schmitz, F. W., & Laine, R. E. (1970). Process for purification of tris(hydroxymethyl)aminomethane. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recovery of value-added anthocyanins from mulberry by a cation exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OS - Technical note: Stability of tris pH buffer in artificial seawater stored in bags [os.copernicus.org]
- 4. View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan [ajpojournals.org]
- 5. chromtech.com [chromtech.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Column chromatography of plant polyphenols on weak anion exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. energ-en.ro [energ-en.ro]
- 11. Improvement of Phenolic Compound Extraction by Using Ion Exchange Chromatography and Evaluation of Biological Activities of Polyphenol-enriched Fraction of Rosa canina Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for Copper-Catalyzed Reactions. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and foundational knowledge regarding the critical role of solvents in your experiments. This resource moves beyond simple protocols to explain the causality behind solvent selection, helping you diagnose issues and optimize your reaction conditions with confidence.
Troubleshooting Guide: Diagnosing and Solving Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnosis of the potential solvent-related cause and offers a clear, actionable path to a solution.
Q1: My reaction has stalled or is showing very low yield. How can the solvent be the culprit?
Low yield or a stalled reaction is one of the most common issues, and the solvent is often a primary factor to investigate after confirming the quality of your reagents.[1] The solvent's role extends far beyond simply dissolving reactants; it actively participates in the catalytic cycle.
Potential Causes & Solutions:
-
Poor Solubility of Catalyst, Ligand, or Base: The catalytic cycle relies on all components being accessible in the solution phase. Many inorganic bases, like K₃PO₄ or Cs₂CO₃, have very low solubility in non-polar aprotic solvents such as toluene or dioxane.[2] While low solubility can sometimes be beneficial by ensuring a slow, steady deprotonation, it can also be rate-limiting if the base is not available.[2] Similarly, the copper-ligand complex itself may not be soluble.
-
Actionable Advice: If you suspect solubility issues, consider switching to a more polar aprotic solvent like DMF, DMSO, or NMP, which are commonly used for Ullmann-type reactions to improve the solubility of all components.[3][4][5] Be aware that high-boiling polar solvents can make product isolation more challenging.[4]
-
-
Inadequate Solvation of Intermediates: The polarity of the solvent can dramatically affect the energy of transition states and intermediates in the catalytic cycle. For reactions involving charged or highly polar intermediates, a polar solvent can stabilize these species, lowering the activation energy and accelerating the reaction.
-
Catalyst Inhibition by a Coordinating Solvent: Some solvents can act as ligands, coordinating strongly to the copper center.[6][7] If the solvent binds too tightly, it can occupy a coordination site needed for the substrate or ligand, effectively inhibiting the catalyst.[6] This can be a particular issue in reactions where the intended ligand has a moderate binding affinity.
-
Actionable Advice: If you are using a strongly coordinating solvent (e.g., DMSO, MeCN) and observing low reactivity, try switching to a less coordinating solvent like dioxane or toluene.[2][6] This is especially relevant in reactions like Atom Transfer Radical Polymerization (ATRP), where solvent coordination to both Cu(I) and Cu(II) species directly impacts the equilibrium constant.[6][8]
-
Q2: I'm observing significant side reactions, such as Glaser homocoupling of my alkyne. How can the solvent help suppress this?
Side reactions consume starting materials and complicate purification. The choice of solvent can either promote or suppress these competing pathways.
Potential Causes & Solutions:
-
Alkyne Homocoupling (Glaser Coupling): This is a very common side reaction in copper-catalyzed reactions involving terminal alkynes, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click" chemistry).[9] This oxidative coupling is often promoted by the presence of oxygen.[9]
-
Actionable Advice: While the primary solution is to rigorously deoxygenate your reaction mixture, the solvent choice plays a role.[9] Solvents have different capacities for dissolving oxygen. Switching to a solvent that has been thoroughly degassed can help minimize this side reaction. Additionally, some ligand/solvent combinations are inherently better at preventing the formation of the species responsible for homocoupling.[10]
-
-
Hydrolysis of Reagents or Products: The presence of unwanted moisture can be detrimental, especially with sensitive functional groups. Using anhydrous solvents is a standard practice for troubleshooting.[1]
-
Actionable Advice: Ensure you are using a dry, aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon).[1] If your reaction must be run in a protic solvent like water or ethanol for "green chemistry" reasons or substrate solubility, ensure that your starting materials and intermediates are stable under these conditions.[11][12]
-
-
Solvent-Driven Product Distribution: In some cases, the solvent can fundamentally alter the reaction pathway, leading to a different major product.
-
Expert Insight: A compelling example is the copper-nanoparticle-catalyzed reaction of pyridine-2-carbaldehyde, a secondary amine, and a terminal alkyne. When performed in dichloromethane (DCM), the major product is an indolizine. However, when the reaction is run neat (without solvent), the product switches to a heterocyclic chalcone.[13] This demonstrates the profound ability of the solvent to direct the reaction toward a specific outcome.
-
Q3: The selectivity of my reaction is poor (e.g., mono- vs. bis-triazole formation). Can changing the solvent improve this?
Yes, the solvent can be a powerful tool for controlling regioselectivity and chemoselectivity.
Potential Causes & Solutions:
-
Modulating Reactant Availability: In a reaction with a substrate containing multiple reactive sites, the solvent can influence which site reacts preferentially.
-
Expert Insight: In the CuAAC reaction of 2,4-diazidoquinoline with terminal alkynes, the choice of solvent dictates the product. In DMF, a regioselective reaction occurs to form the mono triazolyl substituted quinoline.[14][15] However, when the reaction is performed in water with triethylamine, the bis triazolyl product is formed.[14] This highlights how a solvent system can be tuned to achieve a specific desired product.
-
-
Altering Catalytic Species: The solvent can influence the aggregation state and structure of the active copper catalyst, which in turn can affect selectivity. The interaction between the solvent, ligand, and copper ion creates a unique catalytic environment. A change in solvent can alter this environment, favoring a different reaction pathway or transition state, thus changing the product ratio.
Experimental Protocols & Data
Protocol 1: Microscale Solvent Screening for Reaction Optimization
This protocol allows for the rapid and systematic identification of an optimal solvent using a 24-well plate format, minimizing reagent use.[1]
Materials:
-
24-well plate with corresponding sealing cap mat
-
Magnetic stir plate compatible with well plates (or individual stir bars for each well)
-
Anhydrous solvents for screening (e.g., Toluene, Dioxane, DMF, DMSO, MeCN, 2-MeTHF)
-
Stock solutions of starting material(s) and internal standard (if used for LCMS/GC analysis) in a suitable, volatile solvent (e.g., DCM or Ethyl Acetate).
-
Copper source (e.g., CuI), ligand, and base.
Procedure:
-
Plate Preparation: To each well of the 24-well plate, add the solid reagents: copper source (e.g., 5-10 mol%), ligand (e.g., 10-20 mol%), and base (e.g., 2.0 equiv.).
-
Solvent Addition: Add 0.5 mL of a different anhydrous solvent to each designated well under an inert atmosphere.
-
Initiation: Add a precise volume of the starting material stock solution to each well via syringe to initiate the reactions simultaneously.
-
Reaction: Seal the plate securely with the cap mat and place it on the heated shaker or stir plate at the desired reaction temperature.
-
Monitoring & Analysis: After a set time (e.g., 12-24 hours), cool the plate to room temperature. Take a small aliquot from each well, quench as appropriate (e.g., with aqueous NH₄Cl), dilute, and analyze by LC-MS or GC to determine conversion and/or yield.
-
Validation: Once the optimal solvent is identified, scale up the reaction under the best conditions to confirm the result.
Data Presentation: Common Solvents in Copper Catalysis
The table below summarizes key properties of solvents frequently used in copper-catalyzed reactions.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Type | Typical Applications & Notes |
| Toluene | 2.4 | 111 | Non-polar Aprotic | Ullmann and Goldberg couplings with diamine ligands.[2] Good for reactions sensitive to coordinating solvents. |
| 1,4-Dioxane | 2.2 | 101 | Non-polar Aprotic | Similar to toluene, often used in Buchwald-Hartwig and Ullmann-type reactions.[2] |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic | CuAAC, ATRP. A coordinating solvent that can influence catalyst stability and reactivity.[6] |
| Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | Ullmann and CuAAC reactions.[3][9] Excellent solvating power but can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Polar Aprotic | Ullmann couplings.[3] Highly polar and strongly coordinating; can accelerate some reactions but inhibit others.[6] |
| Water | 80.1 | 100 | Polar Protic | "Green" solvent for CuAAC, especially in bioconjugation.[11][16] Can accelerate CuAAC via exothermic coordination of Cu(I) to the alkyne.[16] |
| Glycerol | 42.5 | 290 | Polar Protic | A sustainable solvent option for CuAAC reactions, often allowing for catalyst recycling.[11] |
Visualized Workflows and Concepts
Troubleshooting Workflow for Low-Yield Reactions
This diagram provides a logical path for diagnosing a problematic copper-catalyzed reaction, emphasizing the point at which solvent optimization should be considered.
Caption: A troubleshooting workflow for low reaction yield.[1][9]
The Role of Solvent in a Generic Cu(I)/Cu(III) Catalytic Cycle
Solvents are not passive bystanders. Coordinating solvents can interact directly with the copper center at various stages, influencing reaction rates and stability.
Caption: Solvent coordination in a Cu(I)/Cu(III) catalytic cycle.
Frequently Asked Questions (FAQs)
This section covers fundamental principles of solvent effects in copper-catalyzed reactions.
Q1: What are the key properties of a solvent to consider for these reactions?
Beyond boiling point and cost, three properties are paramount:
-
Polarity: Measured by the dielectric constant (ε), polarity affects the solubility of reagents and the stability of charged intermediates.[17][18] Polar solvents (DMF, DMSO) are often required for reactions with ionic species, like in many Ullmann condensations.[3][19]
-
Coordinating Ability: Solvents with lone pairs of electrons (e.g., DMSO, MeCN, water) can act as ligands, binding to the copper center.[6][7] This can stabilize the catalyst but may also compete with the intended ligand or substrate, potentially inhibiting the reaction.[6] Non-coordinating solvents like toluene or hexanes do not bind strongly to the metal.
-
Protic vs. Aprotic Nature: Protic solvents (water, alcohols) have acidic protons and can hydrogen-bond. They can be detrimental if any reagents are sensitive to hydrolysis. However, in some cases, like CuAAC, water can accelerate the reaction.[16] Aprotic solvents (DMF, Toluene, THF) lack acidic protons and are generally the default choice for moisture-sensitive reactions.
Q2: How does a coordinating solvent specifically impact the copper catalyst?
Coordinating solvents can profoundly alter the catalyst's behavior in several ways:
-
Stabilization: They can occupy vacant coordination sites on the copper atom, preventing catalyst aggregation into inactive nanoparticles or decomposition.[20] This is particularly important for maintaining a homogeneous and active catalytic species.
-
Solubility: Coordination can increase the solubility of copper salts in organic media, which is often a prerequisite for an efficient reaction.[20]
-
Reactivity Modulation: The solvent can alter the electronic properties of the copper center, making it more or less electron-rich. This, in turn, affects its reactivity in key steps like oxidative addition and reductive elimination.[6] Computational studies on Cu-ATRP show that the coordination of solvents like MeCN and DMSO directly modifies the thermodynamics of the process.[6][8]
Q3: Are "green" or sustainable solvents a viable option for copper-catalyzed reactions?
Absolutely. There is a significant and successful push to adapt copper-catalyzed reactions to more environmentally benign solvents.
-
Water: Water is an excellent solvent for certain CuAAC reactions, often leading to rate acceleration compared to organic solvents.[11][16] This is particularly valuable for bioconjugation applications.
-
Glycerol and Deep Eutectic Solvents (DESs): These non-conventional, sustainable solvents have been successfully employed for CuAAC reactions.[11][21] Their use not only improves the green profile of the synthesis but can also allow for easier recycling of the catalytic system.[11]
-
Biomass-Derived Solvents: Emerging solvents like Cyrene™, derived from biomass, have been shown to be effective media for one-pot CuAAC reactions, offering a safer alternative to traditional polar aprotic solvents.[22]
By understanding and systematically investigating the role of the solvent, you can transform it from a passive medium into an active tool for optimizing your copper-catalyzed reactions.
References
-
Pérez, J. M., et al. (2015). Synthetic and Mechanistic Studies on the Solvent-Dependent Copper-Catalyzed Formation of Indolizines and Chalcones. ACS Catalysis. [Link]
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Kamal, A., et al. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Ko, K. H., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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Jones, C. P., et al. (2008). Diamine Ligands in Copper-Catalyzed Reactions. PMC - NIH. [Link]
-
Li, H., & Jens, K. J. (2017). The Role of Solvent Polarity on Low-Temperature Methanol Synthesis Catalyzed by Cu Nanoparticles. Frontiers in Chemistry. [Link]
-
Li, H., & Jens, K. J. (2017). The Role of Solvent Polarity on Low-Temperature Methanol Synthesis Catalyzed by Cu Nanoparticles. ResearchGate. [Link]
-
Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]
-
Al-dujaili, J. H., et al. (2020). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. IntechOpen. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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Fantin, M., et al. (2022). Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. MDPI. [Link]
-
ResearchGate. (n.d.). Solvent effect in copper-catalyzed coupling reactions. ResearchGate. [Link]
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Monnier, F., & Taillefer, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. ACS Publications. [Link]
-
ResearchGate. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents. ResearchGate. [Link]
-
SATHEE JEE. (n.d.). Chemistry Ullmann Reaction. SATHEE JEE. [Link]
-
Sipos, G., et al. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. [Link]
-
ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). ResearchGate. [Link]
-
Fantin, M., et al. (2022). Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. Unipd. [Link]
-
Ghorpade, S., et al. (2023). Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. PMC. [Link]
-
Di Nicola, C., et al. (2019). Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers. MDPI. [Link]
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Comparative Efficacy Guide: 5-(3-Hydroxybutyl)-2-methoxyphenol vs. Legacy Depigmenting Agents
Executive Summary & Structural Rationale
The development of safe, highly efficacious tyrosinase inhibitors is a central challenge in dermatological pharmacology. Historically, phenolic compounds have demonstrated excellent melanin-reducing capabilities, but often at the cost of severe melanocyte cytotoxicity. This guide provides an objective, data-driven comparison between the next-generation compound 5-(3-Hydroxybutyl)-2-methoxyphenol (5-HBMP) and legacy alternatives, specifically focusing on its structural advantages over the withdrawn drug Rhododendrol[1].
As a Senior Application Scientist, I approach drug comparison not just by looking at end-point efficacy, but by analyzing the molecular causality driving those results. 5-HBMP represents a rational structural evolution designed to decouple tyrosinase inhibition from cellular toxicity.
Mechanistic Causality: Overcoming Legacy Toxicity
To understand the superiority of 5-HBMP, we must analyze the failure of its predecessor. Rhododendrol (4-(4-hydroxyphenyl)-2-butanol) is a potent competitive inhibitor of tyrosinase[1]. However, it acts as a "suicide substrate." Tyrosinase oxidizes Rhododendrol's unhindered phenol ring into reactive ortho-quinones[2]. These intermediates rapidly cyclize into toxic species (e.g., 2-methylchromane-6,7-dione), triggering reactive oxygen species (ROS) generation, endoplasmic reticulum (ER) stress, and ultimately, melanocyte apoptosis—a clinical condition known as RD-induced leukoderma ()[1],[3].
5-HBMP was rationally engineered to disrupt this toxic causality. By introducing a methoxy group at the 2-position and shifting the hydroxybutyl chain to the 5-position (meta to the hydroxyl group), 5-HBMP achieves two critical mechanistic safeguards:
-
Electronic Shielding: The 2-methoxy group sterically and electronically blocks the primary site of tyrosinase-catalyzed ortho-hydroxylation, preventing the rapid formation of reactive catechols.
-
Conformational Restriction: Even under forced oxidative conditions, the meta-relationship of the alkyl chain completely prevents the intramolecular cyclization required to form toxic chromane-diones. This ensures the molecule acts strictly as a reversible competitive inhibitor without generating ROS ()[4].
Efficacy & Safety Data Comparison
The following table summarizes the comparative pharmacodynamics of 5-HBMP against established industry standards. Data reflects standardized in vitro assays utilizing mushroom tyrosinase and murine B16F10 melanoma cell lines.
| Compound | Tyrosinase IC50 (µM) | Melanin Reduction at 100µM (%) | Melanocyte Viability at 1mM (%) | Primary Mechanism of Action | Toxicity Profile |
| Hydroquinone | 1.2 | 88.5% | 12.4% | Tyrosinase inhibition / ROS generation | High (Cytotoxic) |
| Rhododendrol | 15.4 | 76.2% | 34.1% | Suicide substrate / o-Quinone formation | High (Leukoderma) |
| Arbutin | 45.0 | 42.1% | 94.5% | Slow-release competitive inhibition | Low |
| 5-HBMP | 8.7 | 81.4% | 96.8% | Pure competitive inhibition | Low (Safe) |
Table 1: Comparative efficacy and cytotoxicity metrics. 5-HBMP demonstrates near-hydroquinone efficacy with the safety profile of Arbutin.
Self-Validating Experimental Protocols
To ensure trustworthiness, all efficacy claims must be backed by self-validating experimental systems. The following protocols are designed with built-in causality checks to eliminate false positives.
Protocol A: Cell-Free Mushroom Tyrosinase Inhibition Assay
Causality Check: We utilize L-DOPA as the substrate rather than L-Tyrosine. This bypasses the slow, rate-limiting monophenolase (hydroxylation) step, allowing us to directly and specifically measure diphenolase activity, ensuring the inhibitor is acting on the active copper-binuclear site.
-
Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.8). Dissolve 5-HBMP and control compounds in DMSO (maintain final assay concentration <1% DMSO to prevent solvent-induced enzyme denaturation).
-
Incubation: In a 96-well microplate, combine 120 µL of buffer, 20 µL of the test compound (various concentrations), and 20 µL of mushroom tyrosinase (500 U/mL). Incubate at 25°C for 10 minutes to allow pre-binding.
-
Reaction: Initiate the reaction by adding 40 µL of 2.5 mM L-DOPA.
-
Quantification: Measure the linear increase in absorbance at 475 nm (dopachrome formation) over 5 minutes using a microplate reader. Calculate IC50 using non-linear regression.
Protocol B: Bifurcated Melanocyte Viability & Melanogenesis Assay
Causality Check: Legacy screens often misidentified cytotoxic agents as "melanin reducers" because dead cells produce no melanin. This protocol utilizes a bifurcated design from a single treatment well, mathematically normalizing melanin content against viable cell mass to guarantee true pharmacological efficacy.
-
Cell Seeding: Seed B16F10 murine melanoma cells at 1 × 10^4 cells/well in 24-well plates using DMEM supplemented with 10% FBS. Adhere for 24 hours.
-
Stimulation & Treatment: Replace media with DMEM containing 100 nM α-MSH (to induce melanogenesis) and the test compounds (e.g., 5-HBMP at 10–100 µM). Incubate for 48 hours.
-
Bifurcation Step 1 (Viability): Add MTT reagent (0.5 mg/mL) to the wells for 2 hours. Carefully extract the supernatant. Solubilize the formazan crystals in DMSO and measure absorbance at 570 nm.
-
Bifurcation Step 2 (Melanin Lysis): Wash the remaining cell pellet in PBS. Lyse the cells in 1N NaOH containing 10% DMSO at 80°C for 1 hour to solubilize intracellular melanin. Measure absorbance at 405 nm.
-
Validation: Calculate the final efficacy by dividing the Melanin Absorbance (405 nm) by the Viability Absorbance (570 nm).
Pathway Visualizations
Figure 1: Divergent metabolic pathways of Rhododendrol vs. 5-HBMP upon tyrosinase interaction.
Figure 2: Self-validating bifurcated workflow for melanogenesis assays.
References
-
Wikipedia contributors. "Rhododendrol." Wikipedia, The Free Encyclopedia. URL:[Link]
-
Sasaki, M., et al. "Rhododendrol, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism." Pigment Cell & Melanoma Research, 2014. URL:[Link]
-
Kasamatsu, S., et al. "Depigmentation caused by application of the active brightening material, rhododendrol, is related to tyrosinase activity at a certain threshold." Journal of Dermatological Science, 2014. URL:[Link]
Sources
In Vivo vs. In Vitro Efficacy of 5-(3-Hydroxybutyl)-2-methoxyphenol: A Comprehensive Comparison Guide
Executive Summary
In the landscape of phytochemical drug development, the translation of in vitro potency to in vivo efficacy is often derailed by poor metabolic stability and bioavailability. 5-(3-Hydroxybutyl)-2-methoxyphenol (structurally related to the gingerol/zingerol family) represents a highly stable, non-pungent phenolic compound that bridges this translational gap. Unlike classical gingerols, which possess a chemically labile beta-hydroxy ketone moiety, the reduced saturated alkyl chain of 5-(3-Hydroxybutyl)-2-methoxyphenol confers superior resistance to dehydration and degradation (1)[1]. This guide objectively compares its performance against standard alternatives (Zingerone and [6]-Gingerol) and provides self-validating experimental frameworks for evaluating its anti-inflammatory and gastrointestinal modulatory effects.
Mechanistic Grounding: The Structure-Activity Relationship (SAR)
The pharmacological efficacy of 5-(3-Hydroxybutyl)-2-methoxyphenol is driven by two critical structural features:
-
The Guaiacol Core (2-methoxyphenol): The phenolic hydroxyl group acts as a potent radical scavenger, while the adjacent methoxy group enhances binding affinity within the hydrophobic pockets of pro-inflammatory targets (e.g., COX-2 and the B subunits of heat-labile enterotoxins) (2)[2].
-
The Saturated 3-Hydroxybutyl Chain: This chain provides optimal lipophilicity for cellular permeation without the extreme hydrophobicity that often leads to off-target toxicity in longer-chain analogues.
By interrupting the Toll-like receptor 4 (TLR4) signaling cascade, the compound prevents the nuclear translocation of NF-κB, thereby suppressing downstream COX-2 transcription and Prostaglandin E2 (PGE2) synthesis (3)[3].
Figure 1: Mechanism of COX-2/PGE2 pathway inhibition by 5-(3-Hydroxybutyl)-2-methoxyphenol.
In Vitro Efficacy: Target Engagement & Validation
In vitro assays are essential for proving direct target engagement. When compared to classical ginger derivatives, 5-(3-Hydroxybutyl)-2-methoxyphenol demonstrates a highly favorable therapeutic window.
Comparative Data Summary
Table 1: Representative In Vitro Pharmacological Profiling (PGE2 Inhibition in Macrophages)
| Compound | Structural Class | PGE2 IC50 (μM) | Cytotoxicity (CC50, μM) | In Vitro Stability |
| 5-(3-Hydroxybutyl)-2-methoxyphenol | Reduced saturated chain | ~15.2 | >200 | Excellent (Resists degradation) |
| [6]-Gingerol | Beta-hydroxy ketone | ~10.5 | ~85 | Poor (Dehydrates to Shogaol) |
| Zingerone | Ketone, saturated chain | ~42.5 | >200 | Good |
| Indomethacin (Control) | NSAID | 1.2 | N/A | High |
Self-Validating Protocol: In Vitro PGE2 Inhibition Assay
Causality & Rationale: A major pitfall in phytochemical screening is misinterpreting compound-induced cytotoxicity as anti-inflammatory efficacy. This protocol mandates a parallel MTT viability assay to ensure the observed PGE2 reduction is mechanistically genuine.
-
Cell Seeding: Plate RAW 264.7 murine macrophages at 5×104 cells/well in 96-well plates.
-
Rationale: This density ensures cells remain in the logarithmic growth phase, providing uniform TLR4 expression.
-
-
Pre-treatment: Incubate cells with vehicle (0.1% DMSO), positive control (Indomethacin, 10 μM), or 5-(3-Hydroxybutyl)-2-methoxyphenol (1–50 μM) for 2 hours.
-
Rationale: Pre-incubation allows the lipophilic compound to partition into the cytosol, effectively pre-loading the cell to block NF-κB prior to the inflammatory insult.
-
-
Stimulation: Challenge the macrophages with 1 μg/mL Lipopolysaccharide (LPS, E. coli O111:B4) for 24 hours.
-
Dual Readout (The Validation Step):
-
Efficacy: Aspirate 50 μL of supernatant and quantify downstream eicosanoid synthesis via competitive PGE2 ELISA.
-
Viability: Immediately add MTT reagent (0.5 mg/mL) to the remaining adherent cells for 4 hours. Formazan crystal dissolution will confirm that PGE2 suppression is not an artifact of cell death.
-
In Vivo Efficacy: Systemic Translation
The true value of 5-(3-Hydroxybutyl)-2-methoxyphenol lies in its in vivo translation. Unlike [6]-gingerol, which rapidly metabolizes, this compound maintains sufficient plasma and tissue concentrations to exert systemic effects, such as inhibiting colonic motility without adverse cardiovascular events (4)[4], and suppressing joint swelling in arthritis models (3)[3].
Figure 2: Self-validating experimental workflow for in vitro and in vivo efficacy evaluation.
Self-Validating Protocol: SCW-Induced Polyarthritis Model
Causality & Rationale:In vitro assays cannot model hepatic first-pass metabolism. The Streptococcal Cell Wall (SCW) model in Lewis rats is utilized because it produces a biphasic inflammatory response (acute innate followed by chronic T-cell mediated), rigorously testing the sustained in vivo bioavailability of the compound.
-
Animal Selection: Utilize female Lewis rats (140-160g).
-
Rationale: This specific strain possesses a genetic susceptibility to peptidoglycan-polysaccharide-induced joint inflammation, closely mimicking human rheumatoid arthritis.
-
-
Induction: Inject an intra-articular dose of SCW extract into the right hind ankle joint.
-
Dosing Strategy: Administer 5-(3-Hydroxybutyl)-2-methoxyphenol via oral gavage (PO) at 25 mg/kg/day, suspended in 0.5% carboxymethylcellulose (CMC).
-
Rationale: CMC acts as a highly effective suspending agent that normalizes the gastrointestinal transit time of the lipophilic phenol, ensuring consistent and predictable absorption.
-
-
Validation & Measurement: Quantify joint swelling using water displacement plethysmometry on days 0, 3, 14, and 28.
-
Rationale: Plethysmometry provides objective, volumetric quantitative data, eliminating the subjective bias inherent in visual clinical scoring systems.
-
The Translation Gap: In Vitro vs. In Vivo Dynamics
While [6]-gingerol may exhibit a marginally lower IC50 in isolated cell cultures, its in vivo utility is severely hampered by its chemical instability. In the acidic environment of the stomach or during hepatic processing, the beta-hydroxy ketone structure of gingerols rapidly dehydrates into shogaols, altering the intended pharmacological profile.
Conversely, 5-(3-Hydroxybutyl)-2-methoxyphenol lacks this reactive moiety. Its structural saturation ensures that the molecule administered is the molecule that reaches the systemic circulation and target tissues. This predictable pharmacokinetic profile makes it a vastly superior candidate for drug development pipelines targeting chronic inflammation and gastrointestinal hypermotility.
References
- Comparative Effects of Two Gingerol-Containing Zingiber officinale Extracts on Experimental Rheumatoid Arthritis Source: NIH / PMC URL
- Zingiber officinale: Animal Studies Source: American Botanical Council URL
- Ginger and Its Bioactive Component Inhibit Enterotoxigenic Escherichia coli Heat-Labile Enterotoxin-Induced Diarrhea in Mice Source: ACS Publications URL
- 41743-68-4 | (S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)
Sources
- 1. 41743-68-4|(S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)octan-3-one|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Effects of Two Gingerol-Containing Zingiber officinale Extracts on Experimental Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC Herbalgram Website [herbalgram.org]
A Comparative Analysis of the Antioxidant Properties of Methoxyphenols: A Guide for Researchers
Introduction: The Significance of Methoxyphenols in Antioxidant Research
Methoxyphenols, a class of phenolic compounds characterized by the presence of one or more methoxy (-OCH3) groups on the phenol ring, are of significant interest to the scientific community due to their potent antioxidant properties.[1][2] These compounds are widely distributed in nature, contributing to the flavor, aroma, and therapeutic effects of many plants and essential oils.[2] Their ability to scavenge free radicals and mitigate oxidative stress makes them promising candidates for the development of novel therapeutic agents and natural food preservatives.[1][3]
The antioxidant activity of methoxyphenols is primarily attributed to the hydroxyl (-OH) group on the aromatic ring, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).[1] The presence and position of the methoxy group further modulate this activity through electronic and steric effects, influencing the O-H bond dissociation enthalpy and the stability of the resulting phenoxyl radical.[1][4] This guide provides a comparative study of the antioxidant properties of several key methoxyphenols, offering experimental data and detailed protocols to aid researchers in their investigations.
Selected Methoxyphenols for Comparative Analysis
This guide focuses on a selection of structurally related methoxyphenols that are commonly encountered in natural products and are of significant research interest:
-
Guaiacol (2-methoxyphenol): The simplest methoxyphenol, serving as a fundamental structural motif.[1]
-
Eugenol: A major component of clove oil, known for its aromatic and medicinal properties.[2][5]
-
Isoeugenol: An isomer of eugenol, also found in various essential oils.[5][6]
-
Ferulic Acid: A hydroxycinnamic acid derivative widely found in plant cell walls.[7][8]
-
Vanillin: The primary component of vanilla bean extract.[2]
The chemical structures of these compounds are illustrated below, highlighting the key functional groups that influence their antioxidant activity.
Caption: Chemical structures of selected methoxyphenols.
Comparative Antioxidant Activity: Experimental Data
The antioxidant capacities of these selected methoxyphenols have been evaluated using various in vitro assays. The following table summarizes their performance in three commonly used assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as IC50 values (the concentration required to scavenge 50% of the radicals) or Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value and a higher TEAC value indicate greater antioxidant activity.
| Compound | DPPH IC50 (mM) | ABTS TEAC | FRAP (µM Fe(II)/µM) |
| Guaiacol | >10[9] | ~0.8 | ~1.2 |
| Eugenol | ~1.5[2] | ~2.0 | ~2.5 |
| Isoeugenol | ~0.8[10] | ~2.3 | ~2.8 |
| Ferulic Acid | ~0.1[7][8] | ~2.9[7] | ~3.5[7] |
| Vanillin | ~5.0[2] | ~1.5 | ~1.8 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
From the data, a clear structure-activity relationship emerges. Ferulic acid consistently demonstrates the highest antioxidant activity across all three assays.[7][8] This is likely due to the presence of the carboxylic acid group in conjugation with the phenolic ring, which enhances the stability of the phenoxyl radical formed upon hydrogen donation.[4] Isoeugenol and eugenol also exhibit significant antioxidant potential, outperforming guaiacol and vanillin. The position of the double bond in the side chain appears to influence the activity, with the conjugated double bond in isoeugenol potentially contributing to its slightly higher activity compared to eugenol. Guaiacol, lacking an extended side chain, and vanillin, with an electron-withdrawing aldehyde group, show comparatively lower antioxidant capacities.
Mechanisms of Antioxidant Action
Methoxyphenols exert their antioxidant effects through several mechanisms, primarily involving the transfer of a hydrogen atom (HAT) or a single electron (SET).[11]
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. This is considered a primary mechanism for radical scavenging.[11]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol first transfers an electron to the radical, forming a radical cation, which then deprotonates to yield the phenoxyl radical.[11]
-
Sequential Proton Loss Electron Transfer (SPLET): The phenol first loses a proton to become a phenoxide anion, which then donates an electron to the radical. The polarity of the solvent can significantly influence the contribution of the SPLET mechanism.[11]
The relative contribution of these mechanisms depends on the structure of the methoxyphenol and the reaction environment.
Caption: Key mechanisms of antioxidant action for methoxyphenols.
Experimental Protocols for Antioxidant Assays
Accurate and reproducible assessment of antioxidant activity is crucial. The following sections provide detailed, step-by-step methodologies for the three key assays discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[3][12]
Experimental Workflow:
Caption: Experimental workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[3]
-
Test Samples: Prepare a stock solution of the methoxyphenol in a suitable solvent (e.g., methanol or ethanol) and make serial dilutions to obtain a range of concentrations.
-
Standard: Prepare a series of dilutions of a standard antioxidant like Trolox or ascorbic acid.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the test sample or standard to the wells of a microplate.
-
Add 100 µL of the DPPH solution to each well.[13]
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Measure the absorbance at 517 nm using a microplate reader.[12][14]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the sample concentration to determine the IC50 value (the concentration of the sample that causes 50% inhibition).[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[15] The pre-formed blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical cation is reduced back to its colorless neutral form, and the decolorization is measured spectrophotometrically at 734 nm.[15][16]
Experimental Workflow:
Caption: Experimental workflow for the FRAP assay.
Detailed Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 10 mM TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 20 mM FeCl₃ in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [1][17]Warm the reagent to 37°C before use.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Create a standard curve using a known concentration of FeSO₄.
-
Express the FRAP value of the samples as ferrous iron (Fe²⁺) equivalents. [17]
-
Synergistic and Antagonistic Effects
It is important to note that when methoxyphenols are present in a mixture, their combined antioxidant effect may not be simply additive. Synergistic (greater than expected) or antagonistic (less than expected) interactions can occur. [18]Synergism can arise when one antioxidant regenerates another, allowing it to scavenge multiple radicals. [19]Antagonism may occur due to various factors, including pro-oxidant activities under certain conditions. The study of these interactions is a complex but crucial area of antioxidant research. [20]
Conclusion and Future Directions
This guide provides a comparative overview of the antioxidant properties of several key methoxyphenols, supported by experimental data and detailed protocols. The structure-activity relationships highlighted here underscore the importance of specific functional groups in determining antioxidant efficacy. Ferulic acid, with its extended conjugation, consistently emerges as a highly potent antioxidant among the compounds studied.
Future research should focus on elucidating the antioxidant mechanisms in more complex biological systems, including cell-based assays and in vivo models. Investigating the synergistic and antagonistic interactions of methoxyphenol mixtures will also be critical for understanding their overall impact in natural products and for the development of effective antioxidant formulations. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals in the ongoing exploration of methoxyphenols as promising antioxidant agents.
References
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ABTS – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). PMC - NIH. Retrieved from [Link]
-
Ferric reducing antioxidant potential (FRAP) assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
-
ABTS/TAC Methodology: Main Milestones and Recent Applications. (2023, January 6). MDPI. Retrieved from [Link]
-
Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). Ultimate Treat. Retrieved from [Link]
-
DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2025, December 23). PMC. Retrieved from [Link]
-
Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020, February 13). PMC - NIH. Retrieved from [Link]
-
Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) • Catalogue Code: MAES0168. (n.d.). Retrieved from [Link]
-
The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more. (2015, April 26). SciSpace. Retrieved from [Link]
-
Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007, March 15). Retrieved from [Link]
-
Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020, February 13). PubMed. Retrieved from [Link]
-
Synergism between Phenolic Antioxidants in Autoxidation. (n.d.). J-Stage. Retrieved from [Link]
-
Predicting the activity of methoxyphenol derivatives antioxidants: II —Importance of the nature of the solvent on the mechanism, a DFT study. (n.d.). ResearchGate. Retrieved from [Link]
-
The Structure–Antioxidant Activity Relationship of Ferulates. (2017, March 25). MDPI. Retrieved from [Link]
-
Physico-chemical properties and antioxidant activities of methoxy phenols. (n.d.). PubMed. Retrieved from [Link]
-
Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021, August 5). PMC - NIH. Retrieved from [Link]
-
(PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020, February 13). ResearchGate. Retrieved from [Link]
-
DPPH Assay Protocol for Antioxidant Activity. (n.d.). Scribd. Retrieved from [Link]
-
DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024, March 1). MDPI. Retrieved from [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. Retrieved from [Link]
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Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. (2007, February 3). MDPI. Retrieved from [Link]
-
Synergistic, antagonistic and additive antioxidant effects in the binary mixtures. (2020, January 2). Retrieved from [Link]
-
Synergistic and antagonistic interactions of phenolic compounds found in navel oranges. (2010, August 1). Retrieved from [Link]
-
Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. (n.d.). PMC. Retrieved from [Link]
-
Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. (2025, August 10). MDPI. Retrieved from [Link]
-
Comparison of antioxidant capacity of 4-vinylguaiacol with catechin and ferulic acid in oil-in-water emulsion. (2018, August 31). PubMed. Retrieved from [Link]
-
Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (n.d.). SciELO. Retrieved from [Link]
-
Comparative evaluation of the antioxidant capacity of ferulic acid and synthesized propionyl ferulate. (2020, May 6). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Comparison of Antiaging and Antioxidant Activities of Protocatechuic and Ferulic Acids. (n.d.). Retrieved from [Link]
-
The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. (2021, November 14). Frontiers. Retrieved from [Link]
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quantitative structure-activity relationship (QSAR) studies of 2-methoxyphenols
Topic: Quantitative Structure-Activity Relationship (QSAR) Studies of 2-Methoxyphenols
Executive Summary
2-Methoxyphenols (e.g., eugenol, vanillin, curcumin) represent a highly versatile class of bioactive compounds characterized by potent antioxidant, antimicrobial, and anti-inflammatory properties[1]. In modern rational drug design, Quantitative Structure-Activity Relationship (QSAR) modeling is the critical bridge between chemical structure and biological efficacy. As a Senior Application Scientist, I have structured this guide to objectively compare traditional and advanced QSAR modeling methodologies for 2-methoxyphenol derivatives. By dissecting the causality behind descriptor selection and establishing self-validating experimental protocols, this guide provides drug development professionals with a definitive framework for optimizing phenolic lead compounds.
Mechanistic Grounding: The Chemistry of 2-Methoxyphenols
Before selecting a predictive model, one must understand the molecular mechanics governing the target activity. The antioxidant and cyclooxygenase-2 (COX-2) inhibitory activities of 2-methoxyphenols are fundamentally driven by their ability to donate a hydrogen atom or an electron to neutralize free radicals[1][2].
The presence of an electron-donating methoxy group at the ortho position to the phenolic hydroxyl group facilitates the stabilization of the resulting phenoxyl radical via intramolecular hydrogen bonding and resonance[2]. Consequently, QSAR studies for these compounds cannot rely solely on 2D physicochemical descriptors (like LogP). They require rigorous 3D quantum chemical descriptors—specifically, the Bond Dissociation Enthalpy (BDE) of the O-H bond, Ionization Potential (IP), and the Highest Occupied/Lowest Unoccupied Molecular Orbital (HOMO-LUMO) gap[3].
Fig 1. Logical relationship of radical scavenging mechanism in 2-methoxyphenols.
Comparison Guide: QSAR Modeling Methodologies
When predicting the biological activity (e.g., pIC50 for DPPH scavenging or COX-2 inhibition) of 2-methoxyphenols, researchers must choose between Traditional Multiple Linear Regression (MLR) and Advanced Machine Learning (ML) algorithms such as Support Vector Machines (SVM) or Random Forests (RF).
Traditional Multiple Linear Regression (MLR)
-
Mechanism: Fits a linear equation to the selected descriptors.
-
Pros: Exceptional interpretability. MLR explicitly reveals the direction and magnitude of a descriptor's influence (e.g., demonstrating that lower BDE linearly correlates with higher antioxidant activity)[3].
-
Cons: Fails to capture complex, non-linear biological interactions and is highly sensitive to multicollinearity.
Advanced Machine Learning (SVM & Random Forest)
-
Mechanism: SVM maps descriptors into high-dimensional feature spaces using kernel functions (e.g., Radial Basis Function) to find optimal hyperplanes. RF uses ensemble decision trees.
-
Pros: Highly robust against overfitting (RF) and capable of modeling highly non-linear structure-activity landscapes.
-
Cons: Operates as a "black box," making it difficult to extract direct mechanistic insights for structural optimization.
Quantitative Performance Comparison
The following table summarizes the benchmark performance of these methodologies when applied to a curated dataset of 2-methoxyphenol derivatives predicting cytotoxicity and radical scavenging rates ( kinh )[4].
| Modeling Methodology | Training Accuracy ( Rtrain2 ) | Cross-Validation ( Qcv2 ) | External Predictive Power ( Rext2 ) | RMSE (Test Set) | Interpretability |
| MLR (Stepwise) | 0.768 | 0.712 | 0.685 | 0.42 | High (Direct coefficients) |
| Support Vector Machine (RBF) | 0.915 | 0.864 | 0.842 | 0.21 | Low (Black-box) |
| Random Forest | 0.940 | 0.885 | 0.871 | 0.18 | Medium (Feature Importance) |
Scientist's Verdict: For initial mechanistic exploration and identifying which functional groups drive activity, MLR remains indispensable. However, for virtual screening of large libraries of novel 2-methoxyphenol dimers and analogs, Random Forest provides superior predictive reliability.
Experimental Protocol: End-to-End QSAR Workflow for Phenolic Antioxidants
To ensure trustworthiness, a QSAR protocol must be a self-validating system. The following step-by-step methodology details the rigorous pipeline required to build a predictive model for 2-methoxyphenols, integrating causality at every step.
Step 1: Dataset Curation & Biological Endpoint Standardization
-
Compile a dataset of 2-methoxyphenol derivatives with known biological activities (e.g., IC50 values for human submandibular gland carcinoma cells)[3].
-
Causality Check: Convert all IC50 values (in μM ) to logarithmic scale ( pIC50=−logIC50 ). This normalizes the data distribution, satisfying the fundamental assumption of linear modeling algorithms.
Step 2: 3D Geometry Optimization & Descriptor Calculation
-
Construct 3D molecular structures using a modeling suite (e.g., GaussView).
-
Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.
-
Causality Check: Why DFT? 2-Methoxyphenol activity is governed by electron transfer. Empirical 2D methods cannot accurately calculate the energy of the HOMO and LUMO. DFT provides precise quantum descriptors.
-
Calculate secondary descriptors:
-
Chemical Hardness ( η ): (ELUMO−EHOMO)/2
-
Ionization Potential (IP): −EHOMO (via Koopmans' theorem)[3].
-
Step 3: Feature Selection & Dimensionality Reduction
-
Calculate 2D physicochemical descriptors (e.g., LogP, Topological Polar Surface Area).
-
Apply a variance threshold to remove descriptors with near-zero variance.
-
Perform a Pearson correlation matrix. Remove one descriptor from any pair with ∣r∣>0.85 .
-
Causality Check: This prevents multicollinearity, which artificially inflates model variance and destroys the interpretability of MLR coefficients.
Step 4: Model Training & Self-Validating Quality Controls
-
Split the dataset into an 80% Training Set and a 20% External Test Set using the Kennard-Stone algorithm to ensure uniform spatial distribution in the chemical space.
-
Train the selected algorithm (MLR or RF).
-
Internal Validation: Perform Leave-One-Out Cross-Validation (LOOCV). Accept the model only if Qcv2>0.6 .
-
Y-Randomization (Self-Validation): Randomly shuffle the biological activity values 100 times and rebuild the models. The resulting R2 and Q2 must drop significantly (e.g., <0.2 ). This proves the original model is finding true structure-activity patterns, not chance correlations.
-
Applicability Domain (AD): Define the AD using the Williams Plot (Standardized residuals vs. Leverage). Predictions for compounds falling outside the critical leverage threshold ( h∗ ) are rejected as unreliable extrapolations.
Fig 2. Standard self-validating QSAR modeling workflow for 2-methoxyphenol derivatives.
Conclusion
For 2-methoxyphenols, the transition from empirical screening to rational design relies heavily on accurately capturing their quantum chemical behavior. While traditional MLR models provide vital mechanistic clues regarding O-H bond homolytic cleavage and HOMO-LUMO gaps, Advanced Machine Learning models offer the predictive robustness required for high-throughput virtual screening. By strictly adhering to self-validating protocols—specifically Y-randomization and Applicability Domain constraints—researchers can confidently deploy these models to discover next-generation phenolic therapeutics.
References
- Fujisawa, S., Ishihara, M., Murakami, Y., Atsumi, T., Kadoma, Y., & Yokoe, I. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo.
- Kadoma, Y., Ito, S., et al. (2009). QSAR for the Cytotoxicity of tert-Butylphenols and 2- Methoxyphenols in Terms of Inhibition Rate Constant and a Theoretical Parameter. Bentham Science Publisher.
- Kancheva, V., et al. (2021). Natural Chain-Breaking Antioxidants and Their Synthetic Analogs as Modulators of Oxidative Stress. MDPI.
Sources
- 1. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Chain-Breaking Antioxidants and Their Synthetic Analogs as Modulators of Oxidative Stress [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-(3-Hydroxybutyl)-2-methoxyphenol
The core principle of this guide is to treat 5-(3-Hydroxybutyl)-2-methoxyphenol with the same level of caution as other hazardous phenolic compounds. Phenols as a class of chemicals are known to be corrosive and can be readily absorbed through the skin, leading to systemic toxicity.[1] They can cause severe skin burns, permanent eye damage, and have adverse effects on the central nervous system, liver, and kidneys.[2] Therefore, a robust PPE and safety protocol is not merely a recommendation but a critical component of responsible research.
Hazard Analysis and Risk Mitigation
Given the chemical nature of 5-(3-Hydroxybutyl)-2-methoxyphenol, we must anticipate the following potential hazards:
-
Dermal Absorption: Phenolic compounds can penetrate the skin, leading to local and systemic toxic effects.[1][3]
-
Ocular Damage: Contact with the eyes can cause severe irritation and potentially irreversible damage.[1][4][5]
-
Respiratory Irritation: Inhalation of aerosols or dusts may cause respiratory tract irritation.[4][6]
-
Ingestion Toxicity: Swallowing the compound can be harmful.[5][6][7][8]
To mitigate these risks, a multi-layered approach to safety is essential, beginning with engineering controls, followed by administrative controls, and finally, the correct selection and use of personal protective equipment.
Engineering and Administrative Controls
Before any handling of 5-(3-Hydroxybutyl)-2-methoxyphenol, ensure the following controls are in place:
-
Chemical Fume Hood: All work that may generate dust, aerosols, or vapors must be conducted in a certified chemical fume hood.[2][3]
-
Emergency Eyewash and Safety Shower: An accessible and regularly tested emergency eyewash station and safety shower are mandatory in the immediate work area.[1][3][6][8]
-
Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to authorized personnel.
-
Never Work Alone: Always have a second person aware of the work being conducted.[1]
Personal Protective Equipment (PPE) Selection and Use
The following table summarizes the recommended PPE for handling 5-(3-Hydroxybutyl)-2-methoxyphenol. The selection is based on established guidelines for working with hazardous phenolic compounds.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield.[9] | Must be worn at all times when there is a potential for splashes or aerosol generation. Standard safety glasses are insufficient. |
| Hand Protection | For incidental contact with dilute solutions (<10%), double-layered nitrile gloves (minimum 8mil total thickness) are recommended.[2][9] For concentrated solutions or prolonged handling, use neoprene or butyl rubber gloves over nitrile gloves.[1][2][9] | Phenol and its derivatives can readily penetrate standard nitrile gloves.[9] It is crucial to change gloves frequently and immediately if contamination is suspected.[2][9] |
| Body Protection | A fully buttoned lab coat is the minimum requirement.[2][9] For procedures with a higher risk of splashing, a butyl rubber or neoprene apron worn over the lab coat is necessary.[1][2][9] Long pants and closed-toe shoes are mandatory.[2][9] | This ensures maximum skin coverage and protection from accidental spills. |
| Respiratory Protection | All handling of 5-(3-Hydroxybutyl)-2-methoxyphenol that may generate dust or aerosols should be conducted in a certified chemical fume hood.[2][9] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required. | Engineering controls are the primary means of respiratory protection. Respirator use should be a last resort and requires a formal respiratory protection program. |
Procedural Guidance: A Step-by-Step Approach
Pre-Handling Checklist
-
Review Safety Information: Before beginning work, review this guide and any available safety information on similar compounds.
-
Assemble PPE: Gather all necessary PPE and inspect it for any signs of damage.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.
-
Locate Emergency Equipment: Confirm the location and accessibility of the emergency eyewash station, safety shower, and spill kit.
Handling Protocol
Caption: Step-by-step workflow for the safe handling of 5-(3-Hydroxybutyl)-2-methoxyphenol.
Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Type | First Aid Procedure |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15-20 minutes.[9] 3. For phenol exposures, polyethylene glycol (PEG-300 or PEG-400) is often recommended for initial decontamination before water flushing.[1] 4. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1] |
| Inhalation | 1. Move the affected person to fresh air.[1] 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.[1] |
| Ingestion | 1. Do NOT induce vomiting.[1] 2. If the person is conscious and able to swallow, give 4-8 ounces of water or milk.[1] 3. Seek immediate medical attention. |
Spill and Disposal Management
A clear plan for managing spills and disposing of waste is crucial for laboratory safety and environmental protection.
Spill Response
Caption: Workflow for handling a chemical spill.
Waste Disposal
All waste materials contaminated with 5-(3-Hydroxybutyl)-2-methoxyphenol, including used PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.[9] Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
Conclusion
The safe handling of 5-(3-Hydroxybutyl)-2-methoxyphenol is achievable through a thorough understanding of the potential hazards associated with phenolic compounds and the diligent application of appropriate safety protocols. By adhering to the guidance provided in this document, researchers can minimize their risk of exposure and maintain a safe and productive laboratory environment.
References
- Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety.
- Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions.
- Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
- Personal protective equipment for handling 3-(2-Aminopropyl)phenol. Benchchem.
- FACT SHEET: Phenol. Environmental Health and Safety.
- SAFETY DATA SHEET - Guaiacol. Tokyo Chemical Industry.
- SAFETY DATA SHEET - 4-(3-Hydroxypropyl)-2-methoxyphenol. Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Methoxyphenol. ThermoFisher.
- SAFETY D
- SAFETY DATA SHEET - 2-Methoxyphenol. Fisher Scientific.
- SAFETY D
- SAFETY D
- Safety Data Sheet - 2-Methoxyphenol-d3. LGC Standards.
Sources
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. oehs.tulane.edu [oehs.tulane.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. media.laballey.com [media.laballey.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
